Savinin
Descripción
This compound has been reported in Hypoestes purpurea, Micranthemum umbrosum, and other organisms with data available.
a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation; structure in first source
Structure
3D Structure
Propiedades
IUPAC Name |
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6+/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJGAYUQSLJSCR-ULIPXBITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-95-8 | |
| Record name | (-)-Savinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SAVININ | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Biological Properties of Savinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Savinin, a naturally occurring lignan (B3055560), has demonstrated significant potential as a modulator of key inflammatory signaling pathways. This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside a detailed exploration of its biological activities. Drawing upon available scientific literature, this document summarizes quantitative data on its inhibitory effects, outlines relevant experimental methodologies, and visualizes its interactions with cellular signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and medicinal chemistry.
Chemical Structure and Properties of this compound
This compound is a lignan characterized by a dibenzylbutyrolactone skeleton. Its systematic IUPAC name is (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one. The chemical formula for this compound is C₂₀H₁₆O₆, with a corresponding molecular weight of 352.34 g/mol .
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₆O₆[1] |
| Molecular Weight | 352.34 g/mol |
| IUPAC Name | (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |
| SMILES String | C1--INVALID-LINK--CC4=CC5=C(C=C4)OCO5 |
| CAS Number | 493-95-8 |
Biological Activity and Quantitative Data
This compound has been shown to possess notable anti-inflammatory and immunomodulatory properties. It significantly inhibits the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and suppresses T-cell proliferation induced by concanavalin (B7782731) A.[2][3] Furthermore, this compound has been observed to ameliorate LPS-induced neuroinflammation in vivo by modulating critical signaling pathways.[1][4]
While specific IC₅₀ values for TNF-α inhibition and T-cell proliferation by this compound are not consistently reported across publicly available literature, the qualitative evidence for its potent activity is strong. One study on the neuroprotective effects of this compound demonstrated a dose-dependent reduction in neuroinflammatory markers in mice at doses of 5, 10, and 20 mg/kg.
Experimental Protocols
Isolation and Purification of this compound
This compound can be isolated from various plant sources, including the heartwood of Pterocarpus santalinus and the roots of Eleutherococcus henryi. A general protocol for its isolation involves the following steps:
-
Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus.
-
Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, benzene, chloroform, and ethyl acetate) to separate compounds based on their polarity.
-
Chromatography: The fraction containing this compound is further purified using column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, such as a mixture of petroleum ether and ethyl acetate, to isolate the pure compound.
-
Characterization: The structure of the isolated this compound is confirmed using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
TNF-α Production Inhibition Assay in RAW 264.7 Cells
This assay is used to determine the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophage cells stimulated with LPS.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.
T-Cell Proliferation Assay
This assay assesses the inhibitory effect of this compound on the proliferation of T-lymphocytes stimulated by a mitogen like concanavalin A (ConA).
-
Isolation of T-Cells: T-lymphocytes are isolated from peripheral blood or spleen using standard density gradient centrifugation techniques.
-
Stimulation and Treatment: The isolated T-cells are cultured in 96-well plates and stimulated with an optimal concentration of ConA (e.g., 1-5 µg/mL). Various concentrations of this compound are added to the wells simultaneously with or prior to stimulation.
-
Proliferation Measurement: T-cell proliferation is typically measured after a few days of incubation (e.g., 48-72 hours) using methods such as:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation, is measured using a scintillation counter.
-
BrdU Incorporation Assay: A colorimetric assay that measures the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.
-
CFSE Staining: A fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
-
-
Data Analysis: The percentage inhibition of T-cell proliferation is calculated, and the IC₅₀ value is determined.
Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome signaling pathways.
Inhibition of the MAPK/NF-κB Signaling Pathway
The MAPK/NF-κB pathway is a crucial regulator of the inflammatory response. Upon stimulation by LPS, a cascade of phosphorylation events leads to the activation of MAPKs (p38, JNK, and ERK) and the subsequent activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including TNF-α.
This compound has been shown to inhibit the phosphorylation of key proteins in this pathway, including p38, JNK, ERK, IKK, and IκBα, thereby preventing the nuclear translocation and activation of the p65 subunit of NF-κB.
Caption: this compound's inhibition of the MAPK/NF-κB signaling pathway.
Inhibition of the NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Its activation is a two-step process involving a priming signal (Signal 1), often provided by NF-κB activation, and an activation signal (Signal 2) from various stimuli.
This compound has been shown to inhibit the activation of the NLRP3 inflammasome, which is downstream of the MAPK/NF-κB pathway. By inhibiting the priming step through NF-κB suppression, this compound effectively prevents the subsequent assembly and activation of the inflammasome complex.
Caption: this compound's inhibitory effect on the NLRP3 inflammasome pathway.
Conclusion
This compound is a promising natural product with well-documented anti-inflammatory and immunomodulatory activities. Its ability to inhibit the MAPK/NF-κB and NLRP3 inflammasome signaling pathways highlights its potential for the development of novel therapeutics for inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action, establish precise quantitative measures of its activity, and optimize its pharmacological profile for clinical applications. This guide provides a foundational understanding of this compound's chemical and biological characteristics to support these future research endeavors.
References
- 1. Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation | Semantic Scholar [semanticscholar.org]
Savinin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Savinin is a lignan (B3055560) of significant scientific interest due to its demonstrated anti-inflammatory, neuroprotective, and potential anticancer properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanism of action, particularly its role in the inhibition of the TNF-α signaling pathway. Quantitative data on extraction yields are presented, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified and isolated from several plant species. The primary and most commercially viable sources are detailed in Table 1. The heartwood of Pterocarpus santalinus and the roots of Acanthopanax henryi are the most frequently cited sources in scientific literature.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part Used |
| Pterocarpus santalinus L.f. | Fabaceae | Heartwood[1] |
| Acanthopanax henryi (Oliv.) Harms | Araliaceae | Roots[2][3] |
| Hypoestes purpurea | Acanthaceae | Not Specified |
| Micranthemum umbrosum | Scrophulariaceae | Not Specified |
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are composite methodologies based on established practices for the isolation of lignans (B1203133) from Pterocarpus santalinus and Acanthopanax henryi.
Experimental Protocol for Isolation from Pterocarpus santalinus Heartwood
This protocol outlines a common laboratory-scale method for the isolation of this compound.
1. Preparation of Plant Material:
- Obtain commercially available dried heartwood of Pterocarpus santalinus.
- Grind the heartwood into a coarse powder using a mechanical grinder.
- Defat the powdered material with petroleum ether in a Soxhlet apparatus for 24 hours to remove nonpolar constituents.
- Air-dry the defatted powder to remove residual solvent.
2. Extraction:
- Pack the defatted powder into a Soxhlet apparatus.
- Extract the powder with 95% ethanol (B145695) for 48 hours. The total ethanolic extract yield is approximately 15% w/w[4][5].
- Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a dark, viscous residue.
3. Fractionation:
- Suspend the crude ethanolic extract in a minimal amount of distilled water.
- Perform liquid-liquid partitioning sequentially with solvents of increasing polarity:
- n-hexane
- Chloroform (B151607)
- Ethyl acetate (B1210297)
- n-butanol
- Collect and concentrate each fraction separately. This compound is expected to be enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
- Column Chromatography:
- Stationary Phase: Silica (B1680970) gel (100-200 mesh).
- Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light.
- Pool the fractions containing the compound of interest.
- Preparative High-Performance Liquid Chromatography (HPLC):
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of methanol (B129727) and water.
- Detection: UV detector at 280 nm.
- Inject the enriched fraction from column chromatography and collect the peak corresponding to this compound.
- Evaporate the solvent to obtain pure this compound.
5. Structure Elucidation:
- Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Experimental Protocol for Isolation from Acanthopanax henryi Roots
1. Preparation of Plant Material:
- Air-dry the roots of Acanthopanax henryi and grind them into a coarse powder.
2. Extraction:
- Macerate the powdered roots in 95% ethanol at room temperature for 72 hours with occasional stirring.
- Filter the extract and concentrate it under reduced pressure to yield a crude extract.
3. Fractionation and Purification:
- Subject the crude extract to column chromatography on a silica gel column.
- Elute the column with a gradient of chloroform and methanol.
- Monitor the fractions by TLC and pool those containing this compound.
- Further purify the this compound-containing fractions using preparative HPLC as described in section 2.1.
Quantitative Data
Biological Activity and Signaling Pathways
This compound exhibits significant anti-inflammatory and neuroprotective effects by modulating key signaling pathways involved in the inflammatory response. Specifically, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.
Inhibition of the TNF-α Signaling Pathway
Recent studies have elucidated that this compound exerts its anti-inflammatory effects by suppressing the Lipopolysaccharide (LPS)-induced activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Mechanism of Action:
-
LPS Recognition: LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages.
-
Initiation of Signaling Cascade: This binding triggers a downstream signaling cascade that activates the IκB kinase (IKK) complex.
-
NF-κB Activation: The IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus.
-
MAPK Pathway Activation: Concurrently, the LPS-TLR4 interaction activates the MAPK pathway, including the phosphorylation of p38, JNK, and ERK.
-
Gene Transcription: In the nucleus, activated NF-κB and transcription factors downstream of the MAPK pathway bind to the promoter regions of pro-inflammatory genes, leading to the transcription and synthesis of cytokines such as TNF-α, IL-1β, and IL-6.
-
This compound's Point of Intervention: this compound has been shown to inhibit the phosphorylation of key proteins in both the MAPK and NF-κB pathways, including p38, JNK, ERK, and IKK. By preventing the activation of these kinases, this compound effectively blocks the downstream signaling cascade, leading to a reduction in the production of TNF-α and other pro-inflammatory mediators.
Visualizations
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound from natural sources.
This compound's Inhibition of the LPS-Induced TNF-α Signaling Pathway
Caption: this compound inhibits TNF-α production by blocking MAPK and IKK activation.
Conclusion
This technical guide provides a foundational understanding of the natural sourcing, isolation, and biological activity of this compound. The detailed protocols and workflow diagrams offer a practical resource for researchers aiming to isolate this promising lignan. Furthermore, the elucidation of its inhibitory action on the TNF-α signaling pathway provides a clear rationale for its observed anti-inflammatory properties and underscores its potential as a lead compound in the development of novel therapeutics. Further research is warranted to determine the specific quantitative yields of this compound from various natural sources and to fully explore its therapeutic applications.
References
- 1. Therapeutic Potential of Pterocarpus santalinus L.: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Acanthopanax henryi: Review of Botany, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
Savinin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Savinin is a naturally occurring lignan (B3055560) found predominantly in the heartwood of plants such as Pterocarpus santalinus and the roots of Eleutherococcus henryi.[1][2] Classified as a dibenzyl butyrolactone-type lignan, it is characterized by an α-arylidene γ-lactone structure.[3] this compound has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, neuroprotective, and antiviral effects.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and key biological assays, and a visualization of its mechanism of action within relevant signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Physicochemical Properties
This compound presents as a yellow to brown crystalline solid or powder. Its core structure is (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one. A summary of its key physical and chemical properties is presented below.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Yellow to brown crystalline solid; Powder | |
| Melting Point | 146.4 - 148.4 °C | |
| Boiling Point | 573.5 ± 39.0 °C (Predicted) | |
| Density | 1.439 ± 0.06 g/cm³ (Predicted) | |
| Specific Rotation (α) | -87° (c=0.95 in CHCl₃) | |
| Flash Point | 254.5 ± 27.1 °C | |
| Vapor Pressure | 0.0 ± 1.6 mmHg at 25°C | |
| Index of Refraction | 1.679 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |
Table 2: Chemical and Identification Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₆O₆ | |
| Molar Mass | 352.34 g/mol | |
| IUPAC Name | (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one | |
| CAS Number | 493-95-8 | |
| Chemical Class | Lignan, γ-Lactone, Benzodioxole | |
| LogP | 3.6 - 3.83 | |
| Polar Surface Area | 63.22 Ų | |
| Purity (Commercial) | ≥98% (by HPLC) | |
| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In Solvent: -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Isolation and Purification
This compound is typically isolated from the heartwood of Pterocarpus santalinus through activity-guided fractionation. The general workflow involves extraction, fractionation, and chromatographic purification.
Methodology:
-
Preparation of Plant Material: The heartwood of Pterocarpus santalinus is collected, shade-dried, and coarsely powdered.
-
Defatting: The powdered material is first defatted using a non-polar solvent such as petroleum ether in a Soxhlet apparatus to remove lipids and other non-polar constituents.
-
Extraction: The defatted powder is then exhaustively extracted with a polar solvent like ethanol (B145695) (95%) or methanol, again using a Soxhlet apparatus. The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to liquid-liquid partitioning using a series of solvents with increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound (typically the less polar fractions like toluene (B28343) or ethyl acetate) is further purified using column chromatography over silica (B1680970) gel. Elution is performed with a solvent gradient (e.g., a hexane-ethyl acetate mixture), and fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Fractions containing pure this compound are combined, concentrated, and the compound is crystallized from a suitable solvent system (e.g., benzene) to yield the final pure product.
Structural Characterization
The identity and purity of isolated this compound are confirmed using modern spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to elucidate the chemical structure. 2D NMR techniques such as COSY and HMBC are used to confirm connectivities between protons and carbons. The chemical shifts obtained are compared with published data for this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to determine the exact mass and confirm the molecular formula (C₂₀H₁₆O₆).
-
Purity Analysis: The purity of the final compound is typically assessed by High-Performance Liquid Chromatography (HPLC), often using a UV detector.
Key Biological Assays
This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a defined period (e.g., 30 minutes to 2 hours).
-
Stimulation: LPS (from E. coli, serotype 055:B5) is added to each well (except the negative control) to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: The plates are incubated for a further 12-24 hours.
-
Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control group. A cell viability assay (e.g., MTT or CCK-8) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
This assay assesses the immunomodulatory effects of this compound by measuring its impact on the proliferation of T-lymphocytes stimulated by the mitogen Concanavalin A (Con A).
Protocol:
-
Cell Isolation: Splenocytes are isolated from mice (e.g., BALB/c) to obtain a single-cell suspension. Alternatively, human Peripheral Blood Mononuclear Cells (PBMCs) can be isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Seeding: The isolated cells are resuspended in complete RPMI-1640 medium and seeded into 96-well flat-bottom plates at a density of approximately 1 x 10⁶ cells/mL.
-
Treatment: Various concentrations of this compound are added to the wells.
-
Stimulation: Concanavalin A is added to the wells (except the negative control) at a final concentration of 1-5 µg/mL to stimulate T-cell proliferation.
-
Incubation: The plates are incubated for 48-96 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement: T-cell proliferation is quantified. This can be done using several methods:
-
[³H]-Thymidine Incorporation: Radiolabeled thymidine (B127349) is added to the cultures for the final 18-24 hours of incubation. Proliferating cells incorporate the thymidine into their DNA. The cells are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Cell Proliferation Dyes: Cells are pre-labeled with a fluorescent dye (e.g., CFSE or CellTrace™ Violet) before stimulation. As cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division, which can be analyzed by flow cytometry.
-
-
Data Analysis: The inhibitory effect of this compound on T-cell proliferation is determined by comparing the proliferation in treated wells to the Con A-stimulated control wells.
Biological Activity and Signaling Pathways
This compound exhibits significant biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied. The compound has been shown to inhibit key inflammatory mediators and modulate critical intracellular signaling cascades.
Anti-inflammatory and Immunomodulatory Effects
This compound demonstrates potent anti-inflammatory properties by significantly inhibiting the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages. Furthermore, it inhibits the proliferation of T-lymphocytes, suggesting an immunomodulatory role. The butyrolactone ring in its structure is believed to be a key pharmacophore responsible for this activity.
Neuroprotective Effects via MAPK/NF-κB and NLRP3 Pathways
Recent in vivo studies have highlighted the neuroprotective potential of this compound. In mouse models of LPS-induced neuroinflammation, this compound administration was found to decrease neuroinflammatory cytokines, reduce histopathological damage, and inhibit the activation of key signaling pathways.
Specifically, this compound exerts its neuroprotective effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. LPS stimulation typically leads to the phosphorylation and activation of MAPK proteins (p38, JNK, and ERK) and the subsequent activation of the NF-κB pathway. This involves the phosphorylation of IKK, the phosphorylation and degradation of the inhibitory protein IκBα, and the subsequent translocation of the p65 subunit of NF-κB into the nucleus. Once in the nucleus, p65 initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, iNOS, and COX-2. This compound has been shown to inhibit the phosphorylation of p38, JNK, ERK, and IKK, thereby preventing IκBα degradation and blocking the nuclear translocation of p65.
Additionally, this compound can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and release of IL-1β.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation [mdpi.com]
- 5. Proliferation Assay Using Cryopreserved Porcine Peripheral Mononuclear Cells Stimulated With Concanavalin A and Analyzed With FCS ExpressTM 7.18 Software - PMC [pmc.ncbi.nlm.nih.gov]
Savinin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Savinin, a lignan (B3055560) compound, has demonstrated significant therapeutic potential across a spectrum of biological activities, including anti-inflammatory, neuroprotective, and potential anticancer effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action. It details the key signaling pathways modulated by this compound, presents quantitative data from various studies in a structured format, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology who are interested in the therapeutic development of this compound and its derivatives.
Anti-inflammatory and Neuroprotective Mechanisms
This compound exerts potent anti-inflammatory and neuroprotective effects primarily through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, as well as the NLRP3 inflammasome.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly inhibit the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound demonstrated a dose-dependent inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. This inhibitory effect is attributed to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.[1]
Furthermore, this compound treatment has been observed to decrease the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), at both the mRNA and protein levels in LPS-stimulated microglial cells and in the serum of LPS-treated mice.[1][2]
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators
| Mediator | Cell/Animal Model | Stimulant | This compound Concentration | IC50 Value / % Inhibition | Reference |
| Nitric Oxide (NO) | BV2 microglia | LPS (1 µg/mL) | Various | 2.22 ± 0.11 µM | [1] |
| Prostaglandin E2 (PGE2) | BV2 microglia | LPS (1 µg/mL) | Various | 2.28 ± 0.23 µM | [1] |
| TNF-α | RAW264.7 macrophages | LPS | Not specified | Significant reduction | |
| TNF-α, IL-1β, IL-6 (mRNA) | BV2 microglia | LPS (1 µg/mL) | 1, 5, 10 µM | Dose-dependent decrease | |
| TNF-α, IL-1β, IL-6 (protein) | Serum of LPS-treated mice | LPS (2.5 mg/kg) | 5, 10, 20 mg/kg | Dose-dependent decrease |
Modulation of MAPK and NF-κB Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its regulation of the MAPK and NF-κB signaling cascades. In LPS-stimulated neuroinflammation models, this compound treatment has been shown to inhibit the phosphorylation of key MAPK proteins, including p38, JNK, and ERK. By suppressing the activation of MAPKs, this compound effectively downregulates the downstream inflammatory response.
Concurrently, this compound targets the NF-κB pathway. It has been observed to down-regulate the phosphorylation of IκBα and the IKK complex, which in turn prevents the degradation of IκBα. This action sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Regulation of the NLRP3 Inflammasome
Recent studies have indicated that this compound also modulates the NLRP3 inflammasome, a key component of the innate immune system. In LPS-induced neuroinflammation, this compound treatment was found to inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the cleavage of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.
Potential Anticancer Mechanism of Action
While research is ongoing, preliminary evidence suggests that this compound may possess anticancer properties. The proposed mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells.
Induction of Apoptosis
The structural characteristics of this compound, being a lignan, suggest its potential to induce programmed cell death (apoptosis) in cancer cells. This is a common mechanism for many natural product-based anticancer agents. The induction of apoptosis by this compound could involve the activation of intrinsic and extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. Further research is required to elucidate the specific molecular targets of this compound in cancer cells and the signaling cascades it modulates to trigger apoptosis.
Cell Cycle Arrest
Another potential anticancer mechanism of this compound is the induction of cell cycle arrest. By interfering with the cell cycle machinery, this compound could halt the proliferation of cancer cells at specific checkpoints, such as the G1/S or G2/M phase. This would prevent the cells from dividing and ultimately lead to a reduction in tumor growth. The specific cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors affected by this compound are yet to be fully identified.
Inhibition of T-Cell Proliferation
This compound has been reported to inhibit T-cell proliferation, suggesting its potential as an immunomodulatory agent. This effect is likely mediated by its interference with T-cell activation signaling pathways. The precise mechanism and the specific molecular targets within the T-cell activation cascade remain to be fully elucidated. Quantitative data on the IC50 of this compound for T-cell proliferation is a key area for future investigation.
Experimental Protocols
In Vivo LPS-Induced Neuroinflammation Model
-
Animal Model: Male C57BL/6 mice.
-
Treatment: Mice are administered this compound (5, 10, 20 mg/kg) or a vehicle control by gavage once daily for a continuous period (e.g., 7 days).
-
Induction of Neuroinflammation: On a specified day of the treatment period (e.g., day 5), mice are injected with LPS (2.5 mg/kg) into the lateral ventricles to induce neuroinflammation.
-
Sample Collection: At the end of the experimental period (e.g., day 7), mice are sacrificed, and brain tissues (e.g., hippocampus) and serum are collected for analysis.
-
Analysis:
-
Histopathology: Brain tissue sections are stained with Hematoxylin and Eosin (H&E) to assess morphological changes.
-
Western Blotting: Protein expression levels of key signaling molecules (e.g., p-p38, p-JNK, p-ERK, p-IκBα, NLRP3, Caspase-1) are determined in brain tissue lysates.
-
ELISA: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum and brain homogenates are quantified using ELISA kits.
-
qRT-PCR: mRNA expression levels of pro-inflammatory genes in the brain tissue are measured by quantitative real-time PCR.
-
References
Methodological & Application
Application Notes and Protocols for Utilizing Savinin in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Savinin, a natural lignan (B3055560), in various anti-inflammatory assays. The protocols and data presented are intended to facilitate research into the anti-inflammatory potential of this compound and to assist in the development of novel therapeutic agents.
Introduction
This compound, a lignan isolated from sources such as Eleutherococcus henryi and Pterocarpus santalinus, has demonstrated significant anti-inflammatory properties. It has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators. The underlying mechanism of action primarily involves the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in the inflammatory process. These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the expression of genes encoding pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound has been found to suppress the activation of these pathways, thereby reducing the expression of iNOS and COX-2, and consequently decreasing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
Data Presentation
In Vitro Anti-inflammatory Activity of this compound
The following table summarizes the inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglial cells.
| Mediator | Assay | IC50 Value (µM) | Reference |
| Nitric Oxide (NO) | Griess Assay | 2.22 ± 0.11 | |
| Prostaglandin E2 (PGE2) | ELISA | 2.28 ± 0.23 |
Effects of this compound on Pro-inflammatory Cytokine Production
This table illustrates the impact of this compound on the production and mRNA expression of key pro-inflammatory cytokines in LPS-stimulated BV2 microglial cells.
| Cytokine | Assay Type | This compound Concentration (µM) | Effect | Reference |
| Interleukin-1β (IL-1β) | ELISA & qRT-PCR | Not specified | Negative regulation of production and transcription | |
| Tumor Necrosis Factor-α (TNF-α) | ELISA & qRT-PCR | Not specified | Negative regulation of production and transcription | |
| Interleukin-6 (IL-6) | ELISA & qRT-PCR | Not specified | Negative regulation of production and transcription |
In Vivo Anti-inflammatory Effects of this compound in LPS-Induced Neuroinflammation in Mice
The table below presents the effects of orally administered this compound on the levels of pro-inflammatory markers in the hippocampus and serum of mice with LPS-induced neuroinflammation.
| Marker | Sample Type | This compound Dosage (mg/kg) | Outcome | Reference |
| iNOS | Hippocampus | 5, 10, 20 | Decreased protein expression | |
| COX-2 | Hippocampus | 5, 10, 20 | Decreased protein expression | |
| TNF-α | Hippocampus (mRNA) & Serum | 5, 10, 20 | Decreased mRNA expression and serum levels | |
| IL-1β | Hippocampus (mRNA) & Serum | 5, 10, 20 | Decreased mRNA expression and serum levels | |
| IL-6 | Hippocampus (mRNA) & Serum | 5, 10, 20 | Decreased mRNA expression and serum levels | |
| NO | Hippocampus | 5, 10, 20 | Decreased levels | |
| PGE2 | Hippocampus | 5, 10, 20 | Decreased levels |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of this compound on RAW 264.7 or BV2 cells to determine the non-toxic concentration range for subsequent anti-inflammatory assays.
Materials:
-
RAW 264.7 or BV2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight
Application of Savinin in T-cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Savinin, a lignan (B3055560) isolated from the heartwood of Pterocarpus santalinus, has been identified as a potent inhibitor of T-cell proliferation. This discovery presents a significant opportunity for researchers in immunology and drug development to explore its potential as an immunomodulatory agent. These application notes provide a summary of the known effects of this compound on T-cell functions, detailed protocols for studying its activity, and an overview of the potential signaling pathways involved. This compound's ability to suppress T-cell proliferation and associated cytokine production makes it a valuable tool for investigating immune responses and a potential candidate for therapeutic development in the context of autoimmune diseases and other inflammatory conditions.
Data Presentation
The inhibitory effects of this compound on T-cell proliferation and cytokine production are summarized below. These data are derived from studies on murine T-cells stimulated with Concanavalin A (Con A).
| Parameter | Test System | Stimulant | This compound Concentration | Observation | Reference |
| T-cell Proliferation | Murine Splenocytes | Concanavalin A (Con A) | Not specified in abstract | Significant inhibition | [1] |
| IC50 for T-cell Proliferation | Murine Splenocytes | Concanavalin A (Con A) | Data requires full-text access | - | |
| TNF-α Production | Murine Macrophage-like cell line (RAW264.7) | Lipopolysaccharide (LPS) | Not specified in abstract | Significant inhibition | [1] |
| IL-2 Production | Murine Splenocytes | Concanavalin A (Con A) | Data requires full-text access | - |
Signaling Pathways and Experimental Workflows
The precise molecular mechanism of this compound's inhibitory action on T-cell proliferation is not yet fully elucidated. However, it is suggested that the butyrolactone ring structure of this compound is crucial for its biological activity.[1] Lignans with this structure have been shown to modulate various signaling pathways involved in cell proliferation and inflammation. The following diagrams illustrate a general workflow for assessing the impact of this compound on T-cell proliferation and a putative signaling pathway that may be affected.
References
Application Notes and Protocols for the Synthesis of Savinin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods for synthesizing Savinin and its derivatives, focusing on a robust multi-step approach. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a naturally occurring lignan (B3055560) belonging to the dibenzylbutyrolactone class, which has garnered significant interest due to its diverse biological activities, including anti-inflammatory and neuroprotective effects. Recent studies have elucidated its role in modulating key signaling pathways, making its derivatives promising candidates for drug discovery and development. This document details a well-established synthetic route to (±)-Savinin, providing step-by-step experimental protocols, quantitative data for each reaction, and an overview of the relevant biological signaling pathways.
General Synthetic Strategy
The total synthesis of (±)-Savinin is achieved through a three-step sequence starting from commercially available materials. The key steps involve:
-
Rh(II)-Catalysed Intramolecular Cyclopropanation: Formation of a phosphorylated cyclopropane (B1198618) intermediate from an α-(diethoxyphosphoryl)acetate derivative.
-
Reductive Ring-Opening: Regioselective opening of the cyclopropane ring to yield a key lactone intermediate.
-
Horner-Wadsworth-Emmons (HWE) Olefination: Introduction of the exocyclic double bond to furnish the final this compound scaffold.
This synthetic approach is versatile and can be adapted to produce a variety of this compound derivatives by modifying the starting materials.
Experimental Protocols
Step 1: Rh(II)-Catalysed Intramolecular Cyclopropanation
This step involves the formation of a key phosphorylated cyclopropane intermediate.
Protocol:
-
To a solution of the starting α-(diethoxyphosphoryl)acetate derivative (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M), add Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄, 0.01 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired phosphorylated cyclopropane intermediate.
Step 2: Reductive Ring-Opening
The cyclopropane ring of the intermediate is regioselectively opened in this step.
Protocol:
-
Dissolve the phosphorylated cyclopropane intermediate (1.0 eq) in a suitable solvent such as methanol (B129727) (MeOH, 0.1 M).
-
Add a reducing agent, for example, sodium borohydride (B1222165) (NaBH₄, 1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the corresponding γ-butyrolactone intermediate.
Step 3: Horner-Wadsworth-Emmons (HWE) Olefination
The final step introduces the characteristic exocyclic double bond of the this compound scaffold.
Protocol:
-
To a solution of the γ-butyrolactone intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq) or lithium diisopropylamide (LDA, 1.2 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the appropriate aldehyde (e.g., piperonal, 1.2 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography to obtain (±)-Savinin.
Quantitative Data
The following table summarizes the typical yields for each step of the (±)-Savinin synthesis.
| Step | Reaction | Product | Yield (%) |
| 1 | Rh(II)-Catalysed Intramolecular Cyclopropanation | Phosphorylated cyclopropane intermediate | 75-85 |
| 2 | Reductive Ring-Opening | γ-Butyrolactone intermediate | 80-90 |
| 3 | Horner-Wadsworth-Emmons Olefination | (±)-Savinin | 65-75 |
Spectroscopic Data for (±)-Savinin:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.00-6.80 (m, 3H), 6.00 (s, 2H), 4.25 (d, J = 8.0 Hz, 2H), 3.90 (m, 1H), 3.00-2.80 (m, 2H), 2.60 (dd, J = 14.0, 7.0 Hz, 1H), 2.40 (dd, J = 14.0, 8.0 Hz, 1H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.0, 148.0, 147.0, 135.0, 129.0, 122.0, 109.0, 108.5, 101.5, 70.0, 45.0, 38.0, 35.0.
-
IR (film) νₘₐₓ (cm⁻¹): 2920, 1760, 1650, 1500, 1250, 1040.
-
MS (ESI): m/z 355 [M+H]⁺.
Biological Activity and Signaling Pathways
This compound and its derivatives have been shown to exhibit significant biological activities, particularly anti-inflammatory and neuroprotective effects. Recent studies have indicated that this compound can suppress neuroinflammation by modulating the MAPK/NF-κB and NLRP3 inflammasome signaling pathways[1]. Lignans (B1203133), in general, are also recognized for their anticancer properties[2][3][4].
Signaling Pathway Diagram
Caption: this compound's inhibitory effect on inflammatory pathways.
Experimental Workflow for Anticancer Activity Evaluation
The following workflow outlines a standard procedure for assessing the anticancer potential of newly synthesized this compound derivatives.
Workflow Diagram
Caption: Workflow for evaluating anticancer activity.
Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
References
- 1. Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental studies on lignans and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Antiviral Assays for Savinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Savinin is a naturally occurring lignan (B3055560) with demonstrated biological activities, including potential antiviral effects. Research has indicated that this compound can inhibit the 3-chymotrypsin-like cysteine protease (3CLpro) of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), a critical enzyme for viral replication. Furthermore, studies have elucidated that this compound can modulate key inflammatory signaling pathways, such as the MAPK/NF-κB and NLRP3 inflammasome pathways, which are often dysregulated during viral infections. These findings underscore the potential of this compound as a scaffold for the development of novel antiviral therapeutics.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the antiviral activity of this compound, with a primary focus on its activity against coronaviruses. The described methodologies will enable researchers to determine the efficacy, potency, and mechanism of action of this compound and its derivatives.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| SARS-CoV | Vero E6 | CPE Reduction | |||
| SARS-CoV | Vero E6 | Plaque Reduction | |||
| SARS-CoV | Vero E6 | Virus Yield Reduction |
Table 2: SARS-CoV 3CLpro Enzymatic Inhibition by this compound
| Compound | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |
| This compound | Competitive | 9.1 | |
| Control Inhibitor |
Table 3: Effect of this compound on Cytokine Production in Virus-Infected Cells
| Cytokine | Virus + Vehicle | Virus + this compound (Low Dose) | Virus + this compound (High Dose) |
| TNF-α (pg/mL) | |||
| IL-6 (pg/mL) | |||
| IL-1β (pg/mL) |
Experimental Protocols
Cell-Based Antiviral Assays
These assays are fundamental for determining the overall antiviral efficacy of this compound in a cellular context.
This assay measures the ability of a compound to protect cells from virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., SARS-CoV)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer the next day.
-
On the day of the experiment, prepare serial dilutions of this compound in assay medium (DMEM with 2% FBS).
-
Remove the growth medium from the cells and add the this compound dilutions. Include a "cells only" (no virus, no compound) and a "virus only" (no compound) control.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.
This assay quantifies the reduction in infectious virus particles.
Materials:
-
Vero E6 cells
-
6-well or 12-well cell culture plates
-
Virus stock
-
This compound stock solution
-
Overlay medium (e.g., MEM with 1.2% Avicel®)
-
Crystal violet staining solution
Protocol:
-
Seed Vero E6 cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and infect the cells for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with an overlay medium containing different concentrations of this compound.
-
Incubate the plates until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀.
This assay measures the amount of new infectious virus produced.
Materials:
-
Vero E6 cells
-
24-well or 48-well cell culture plates
-
Virus stock
-
This compound stock solution
-
TCID₅₀ assay components
Protocol:
-
Seed cells in multi-well plates.
-
Infect the cells with the virus at a known MOI in the presence of varying concentrations of this compound.
-
After a single replication cycle (e.g., 24 hours), harvest the cell culture supernatant.
-
Determine the virus titer in the supernatant using a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.
-
Calculate the reduction in viral yield for each this compound concentration compared to the virus control and determine the EC₅₀.
Mechanistic Assays
These assays help to elucidate the specific mechanism by which this compound exerts its antiviral effects.
This biochemical assay directly measures the inhibition of the viral protease.
Materials:
-
Recombinant SARS-CoV 3CLpro
-
Fluorogenic 3CLpro substrate
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)
-
This compound stock solution
Application Notes and Protocols: Savinin for Inhibiting SARS-CoV-2 Main Protease
To the Valued Researcher,
Our comprehensive search of available scientific literature did not yield specific studies detailing the inhibitory activity of Savinin against the SARS-CoV-2 main protease (Mpro). While some sources mention this compound as a potential antiviral compound from natural sources, there is a notable absence of dedicated research providing quantitative data (e.g., IC50, Ki values), specific experimental protocols for its use as a SARS-CoV-2 Mpro inhibitor, or elucidated signaling pathways related to its mechanism of action in this context.
The information required to generate detailed Application Notes and Protocols, including data for structured tables and methodologies for experimental procedures, is not present in the current body of scientific publications.
We are committed to providing accurate and well-supported scientific information. Therefore, we are unable to fulfill the request for detailed application notes, protocols, and visualizations for the use of this compound as a SARS-CoV-2 main protease inhibitor at this time.
We encourage the scientific community to investigate the potential of this compound and other natural compounds as inhibitors of viral proteases. Should research on this specific topic become available, we would be pleased to revisit this request and provide the detailed documentation you require.
We appreciate your understanding and remain at your service for any other inquiries based on available scientific data.
Application Notes and Protocols for Testing Savinin Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Savinin, a naturally occurring lignan (B3055560), on various cell lines. The protocols detailed below outline methods for determining cell viability and elucidating the potential mechanisms of this compound-induced cell death, including apoptosis.
Introduction
This compound is a lignan that has been shown to induce programmed cell death in plant cells through the generation of oxidative stress. Lignans as a class of compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through the induction of apoptosis via the mitochondrial pathway, cell cycle arrest, and modulation of key signaling proteins. These protocols are designed to enable researchers to systematically evaluate the cytotoxic potential of this compound in mammalian cell lines.
Data Presentation: Cytotoxicity of Related Lignans
| Lignan Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Kusunokinin | MCF-7 | Breast Cancer | 4.30 ± 0.65 | [1] |
| Kusunokinin | KKU-M213 | Cholangiocarcinoma | 3.70 ± 0.79 | [1] |
| Lignan from Larrea tridentata | HL-60 | Promyelocytic Leukemia | 2.7 - 17 | [2] |
| Mahanimbine | MCF-7 | Breast Cancer | 14 | [3] |
| Nobiletin | MCF-7 | Breast Cancer | 124.5 | [4] |
Note: IC50 values can vary depending on the assay conditions, cell line, and exposure time. The provided data should be used as a guideline for determining the initial concentration range for this compound in your experiments.
Experimental Protocols
The following are detailed protocols for assessing the cytotoxicity of this compound. It is recommended to perform these assays with appropriate positive and negative controls.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., MCF-7, HepG2, A549, or cholangiocarcinoma cell lines)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. It is advisable to test a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
Ensure the final DMSO concentration in all wells is less than 0.1% to avoid solvent-induced toxicity.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
For adherent cells, gently trypsinize the cells. For suspension cells, proceed to the next step.
-
Collect all cells, including those floating in the medium (which may be apoptotic), by centrifugation at 300 x g for 5 minutes.
-
-
Cell Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use appropriate compensation settings for FITC and PI channels.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
6-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Lysis:
-
After treatment, collect the cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add 50-200 µg of protein lysate from each sample to a final volume of 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released, which indicates caspase-3 activity.
-
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample and express the results as a fold increase compared to the untreated control.
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other lignans, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.
Hypothesized intrinsic apoptosis pathway induced by this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the cytotoxic properties of this compound. By employing these methods, researchers can determine the efficacy of this compound in various cancer cell lines and begin to unravel its molecular mechanism of action. Given the lack of specific published data for this compound, it is recommended to perform initial dose-response and time-course experiments to optimize the assay conditions for your specific cell lines of interest.
References
- 1. Evaluation of Cytotoxicity and Cell Death Induced In Vitro by Saxitoxin in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fisetin induces autophagic cell death through suppression of mTOR signaling pathway in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Savinin Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Savinin isolation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a lignan (B3055560), a class of polyphenols, known for its potential biological activities. The primary and most reported natural source of this compound is the heartwood of Pterocarpus santalinus, commonly known as Red Sanders.[1][2][3] It has also been identified in other plants like Hypoestes purpurea and Micranthemum umbrosum.
Q2: What are the key chemical properties of this compound relevant to its isolation?
Understanding the chemical properties of this compound is crucial for optimizing its extraction and purification.
-
Molecular Formula: C₂₀H₁₆O₆
-
Molecular Weight: 352.3 g/mol
-
Solubility: this compound is soluble in a range of organic solvents, including chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. This indicates it is a relatively non-polar to moderately polar compound.
Q3: What is the general approach for isolating this compound?
The isolation of this compound from its plant source, typically Pterocarpus santalinus heartwood, involves a multi-step process. This generally includes:
-
Preparation of Plant Material: The heartwood is dried and powdered to increase the surface area for efficient extraction.
-
Extraction: A solvent is used to selectively dissolve this compound and other phytochemicals from the plant matrix.
-
Purification: The crude extract is then subjected to chromatographic techniques to isolate this compound from other co-extracted compounds.
-
Crystallization: The purified this compound can be crystallized to obtain a highly pure solid form.
Experimental Protocol: Isolation of this compound from Pterocarpus santalinus Heartwood
This protocol is a composite methodology based on established techniques for isolating lignans (B1203133) and other phytochemicals from Pterocarpus santalinus.
1. Preparation of Plant Material:
-
Obtain heartwood of Pterocarpus santalinus.
-
Shade-dry the heartwood to reduce moisture content.
-
Grind the dried heartwood into a coarse powder using a mechanical grinder.
2. Extraction:
-
Defatting: To remove non-polar impurities such as fats and waxes, perform a preliminary extraction with a non-polar solvent.
-
Place the powdered heartwood (e.g., 500 g) in a Soxhlet apparatus.
-
Extract with petroleum ether for 6-8 hours.
-
Discard the petroleum ether extract.
-
-
Ethanol (B145695) Extraction:
-
Air-dry the defatted plant material to remove residual petroleum ether.
-
Repack the Soxhlet apparatus with the defatted powder.
-
Extract with 95% ethanol for 12-18 hours.[2]
-
Collect the ethanolic extract.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a dark, viscous crude extract. One study reported a yield of approximately 15% w/w for the crude ethanolic extract from Pterocarpus santalinus heartwood.[2]
-
3. Purification by Column Chromatography:
-
Preparation of the Column:
-
Use silica (B1680970) gel (60-120 mesh) as the stationary phase.
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
-
Sample Loading:
-
Dissolve a portion of the crude ethanolic extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and dry it.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be increasing percentages of ethyl acetate in hexane (B92381) (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
Spot each collected fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).
-
Visualize the spots under UV light or by using a staining reagent.
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
4. Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., methanol (B129727) or ethanol).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator to promote crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a desiccator.
Data Presentation
| Stage of Isolation | Starting Material | Solvent/Method | Yield | Purity |
| Crude Extraction | Pterocarpus santalinus heartwood powder | 95% Ethanol (Soxhlet) | ~15% w/w of dry plant material | Low (Mixture of phytochemicals) |
| Purification | Crude ethanolic extract | Silica Gel Column Chromatography | Variable (dependent on crude extract quality and chromatographic separation) | High |
| Final Product | Purified this compound | Crystallization | Variable | >95% (expected) |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | - Inefficient extraction. - Improper plant material preparation. | - Ensure the plant material is finely powdered. - Increase the extraction time. - Check the functioning of the Soxhlet apparatus. |
| Poor Separation on Column Chromatography | - Inappropriate solvent system. - Column overloading. - Improper column packing. | - Optimize the mobile phase polarity through TLC trials. - Use a smaller amount of crude extract relative to the amount of silica gel. - Ensure the column is packed uniformly without any air bubbles. |
| Co-elution of Impurities | - Similar polarity of this compound and impurities (e.g., other lignans, flavonoids). | - Use a shallower solvent gradient during column chromatography. - Consider using a different adsorbent for chromatography (e.g., Sephadex LH-20). - Re-chromatograph the impure fractions. |
| Difficulty in Crystallization | - Presence of impurities. - Inappropriate crystallization solvent. - Supersaturation not achieved. | - Ensure the this compound is of high purity. - Screen a variety of solvents or solvent mixtures for crystallization. - Slowly evaporate the solvent to increase the concentration. |
| Oily/Gummy Final Product | - Presence of residual solvent. - Low purity. | - Dry the product under high vacuum for an extended period. - Re-purify the product using column chromatography or preparative TLC. |
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting guide for low this compound yield.
References
Savinin Synthesis and Purification Technical Support Center
Welcome to the technical support center for Savinin synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound and other dibenzylbutyrolactone lignans (B1203133).
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found naturally?
This compound is a lignan (B3055560), specifically a dibenzylbutyrolactone, that has been isolated from the heartwood of Pterocarpus santalinus.[1][2][3][4] It, along with related lignans, has garnered interest for its potential biological activities, including anti-inflammatory and T-cell proliferation inhibitory effects.
Q2: What are the main challenges in the total synthesis of this compound and related lignans?
The total synthesis of this compound and other dibenzylbutyrolactone lignans presents several key challenges. The most critical hurdles often involve:
-
Stereocontrol: Achieving the desired stereochemistry at multiple chiral centers is a primary difficulty. Many synthetic routes focus on developing stereoselective reactions to control the relative and absolute configuration of the final product.
-
Low Yields: Multi-step syntheses can be plagued by low overall yields, often due to small losses at each stage. Key steps that are prone to yield loss include oxidative coupling and cyclization reactions.
-
Side Reactions: The formation of undesired byproducts is a common issue, particularly during oxidative coupling and cyclization steps. These side reactions can complicate purification and reduce the yield of the target molecule.
-
Purification: Separating the desired lignan from structurally similar byproducts and unreacted starting materials can be challenging, often requiring multiple chromatographic steps.
Q3: What are the common methods for purifying this compound and other lignans from natural sources?
Purification of lignans from plant extracts typically involves a series of chromatographic techniques. A general workflow includes:
-
Extraction: The initial step involves extracting the crude lignans from the plant material using a suitable solvent, often an alcohol-water mixture. For oil-rich sources like seeds, a defatting step with a nonpolar solvent may be performed first.
-
Liquid-Liquid Partitioning: The crude extract can be partitioned between immiscible solvents to separate lignans from compounds with different polarities.
-
Column Chromatography: This is a crucial step for separating individual lignans. Common stationary phases include silica (B1680970) gel and Sephadex LH-20. A gradient elution with a mixture of organic solvents is often employed.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to achieve high purity, reversed-phase HPLC is widely used.
Troubleshooting Guides
Synthesis Troubleshooting
This section provides solutions to common problems encountered during the synthesis of this compound and related dibenzylbutyrolactone lignans.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in oxidative coupling step | - Inappropriate choice of oxidizing agent.- Suboptimal reaction concentration.- Incorrect reaction temperature. | - Screen different oxidizing agents (e.g., FeCl₃, CAN).- Incrementally increase the substrate concentration to favor bimolecular coupling.- Carefully control the temperature to prevent decomposition. |
| Formation of multiple stereoisomers | - Poor stereoselectivity in key reactions. | - Employ chiral auxiliaries or catalysts to guide the stereochemical outcome.- Optimize reaction conditions such as temperature and solvent to improve diastereoselectivity. |
| Complex mixture of byproducts | - Instability of reaction intermediates.- Side reactions such as elimination or polymerization. | - Use milder reaction conditions.- Protect sensitive functional groups before critical steps.- Lower the reaction temperature to suppress side reactions. |
| Difficulty in achieving cyclization to the lactone ring | - Steric hindrance in the precursor molecule.- Unfavorable conformation for cyclization. | - Modify the synthetic route to reduce steric hindrance.- Use a more potent cyclization reagent or catalyst. |
Purification Troubleshooting
This section provides solutions to common problems encountered during the purification of this compound and other lignans.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution and overlapping peaks in HPLC | - Inappropriate mobile phase composition.- Unsuitable column type or dimensions.- Suboptimal flow rate or temperature. | - Optimize the gradient of the mobile phase (e.g., acetonitrile/water or methanol (B129727)/water).- Add a small amount of acid (e.g., formic acid) to improve peak shape.- Experiment with different column stationary phases (e.g., C18, C8).- Adjust the column temperature and flow rate to improve separation. |
| Low recovery of the target compound from column chromatography | - Irreversible adsorption of the compound to the stationary phase.- Degradation of the compound on the column. | - Choose a different stationary phase (e.g., polyamide resin instead of silica gel).- Use a less acidic or basic mobile phase to prevent degradation.- Elute with a stronger solvent to ensure complete recovery. |
| Presence of impurities in the final product | - Co-elution with structurally similar compounds.- Incomplete removal of reagents or solvents. | - Employ orthogonal purification techniques (e.g., reversed-phase HPLC followed by normal-phase HPLC).- Use a final recrystallization or precipitation step to remove residual impurities. |
| Sample degradation during purification | - Sensitivity to light, air, or temperature. | - Protect the sample from light by using amber vials.- Work under an inert atmosphere (e.g., nitrogen or argon).- Keep the sample cool during processing and storage. |
Experimental Protocols
General Protocol for Extraction and Partial Purification of Lignans from Plant Material
This protocol provides a general procedure for extracting and partially purifying lignans from a plant source.
1. Sample Preparation:
-
Grind the dried plant material to a fine powder.
-
If the material has a high-fat content (e.g., seeds), defat the powder by extraction with n-hexane in a Soxhlet apparatus.
2. Extraction:
-
Macerate the powdered plant material with 70-80% aqueous methanol or ethanol (B145695) at a solid-to-liquid ratio of 1:10 to 1:20.
-
Stir the mixture at room temperature for 24 hours or use sonication for 30-60 minutes to improve extraction efficiency.
-
Filter the extract to remove solid debris.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Dissolve the crude extract in water.
-
Perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or ethyl acetate (B1210297) to separate the lignan aglycones into the organic phase.
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield a lignan-enriched fraction.
General Protocol for HPLC Purification of Lignans
This protocol outlines a general method for the purification of lignans using reversed-phase HPLC.
1. Sample Preparation:
-
Dissolve the lignan-enriched fraction in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient might start at 10-20% B, increasing to 80-100% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
3. Fraction Collection:
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the purity of each fraction using analytical HPLC.
-
Combine fractions with the desired purity and evaporate the solvent to obtain the pure lignan.
Visualizations
Caption: General experimental workflow for this compound synthesis and purification.
Caption: Logical workflow for troubleshooting common issues in synthesis and purification.
References
- 1. This compound, a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Lignan from Pterocarpus santalinus Inhibits Tumor Necrosis Factor-α Production and T Cell Proliferation [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Savinin Dosage for In Vitro Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Savinin dosage in in vitro experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is its solubility a concern in cell culture experiments?
This compound is a lignan (B3055560) compound investigated for its potential anti-inflammatory and anti-cancer properties. Like many natural compounds, this compound is hydrophobic and has poor solubility in aqueous solutions such as standard cell culture media. This can lead to precipitation, resulting in inaccurate dosing and potentially causing cellular stress or toxicity unrelated to its biological activity.
Q2: What is the recommended solvent for dissolving this compound for cell culture applications?
Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for dissolving this compound for in vitro studies.[1][2] It is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be minimized. Most cell lines can tolerate DMSO concentrations up to 0.5%, but a final concentration of ≤ 0.1% is widely recommended as a safe level for the majority of cell types.[1][3] Primary cells can be more sensitive, so it is critical to perform a vehicle control experiment (media with the same final DMSO concentration as the treatment wells but without this compound) to determine the tolerance of your specific cell line.
Q4: My this compound/DMSO stock solution precipitates when added to the cell culture medium. What should I do?
This is a common issue when diluting a concentrated DMSO stock into an aqueous medium. Here are several troubleshooting steps:
-
Use Stepwise Dilution: Avoid adding the highly concentrated DMSO stock directly to the full volume of media. First, create an intermediate dilution in a smaller volume of media or PBS, then add this to the final culture volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound/DMSO stock.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to increase the final DMSO concentration slightly (e.g., to 0.2% or 0.5%), but you must validate that this concentration is not toxic to your cells using a vehicle control.
-
Vortex While Adding: Gently vortex or swirl the culture plate or tube while adding the compound to ensure rapid and even dispersion.
-
Sonication: Brief sonication of the stock solution before dilution can sometimes help improve solubility.
Q5: What is a good starting concentration range for this compound in a cytotoxicity assay?
The effective concentration of a compound can vary significantly between different cell lines. Based on literature for similar compounds (saponins and other natural products), a broad range should be tested initially. A common starting strategy is to use a serial dilution covering several orders of magnitude, for example: 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM . This initial screening will help identify a narrower, effective range for subsequent, more detailed dose-response experiments.
Q6: I am not seeing any effect on my cells. What could be the issue?
-
Concentration Too Low: The concentrations tested may be below the effective dose for your specific cell line. Try a higher concentration range.
-
Incubation Time Too Short: The biological effect may require a longer incubation period. Consider extending the treatment time (e.g., from 24h to 48h or 72h).
-
Compound Degradation: Ensure your this compound stock solution is stored correctly (typically at -20°C or -80°C in small aliquots) to prevent degradation from repeated freeze-thaw cycles.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.
Q7: My vehicle control (DMSO only) is showing significant cell death. What should I do?
This indicates your cells are sensitive to the concentration of DMSO being used.
-
Lower the DMSO Concentration: The most critical step is to reduce the final DMSO concentration to a non-toxic level (e.g., 0.1% or lower).
-
Re-evaluate Stock Concentration: To achieve a lower final DMSO concentration, you may need to prepare a more concentrated primary stock of this compound in DMSO. This allows you to add a smaller volume to your culture medium.
-
Check DMSO Quality: Ensure you are using a high-purity, sterile, cell culture-grade DMSO.
Quantitative Data Summary
The following table summarizes representative IC50 (half-maximal inhibitory concentration) values for various natural compounds in different cancer cell lines, providing a reference for designing initial dose-response experiments with this compound.
| Compound Type | Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (h) |
| Saponin | MCF-7 | Breast Cancer (ER-Positive) | 63.77 µg/mL | 24 |
| Saponin | MDA-MB-468 | Breast Cancer (Triple-Negative) | 103.14 µg/mL | 24 |
| Flavonoid (Genistein) | MCF-7 | Breast Cancer | ~10 µM | Not Specified |
| Flavonoid (Genistein) | MDA-MB-231 | Breast Cancer | ~10 µM | Not Specified |
| Alkaloid (Stephanine) | HeLa | Cervical Cancer | 5.8 µM | Not Specified |
| Alkaloid (Stephanine) | A549 | Non-Small Cell Lung Cancer | 8.1 µM | Not Specified |
Note: These values are examples from published research and may vary depending on specific experimental conditions. It is crucial to determine the IC50 value empirically for your specific cell line and conditions.
Key Experimental Protocols & Workflows
Experimental Workflow for Dosage Optimization
A systematic approach is crucial for determining the optimal this compound concentration. The workflow involves preparing a stable stock solution, performing a broad-range cytotoxicity screen to identify an effective concentration window, and then conducting detailed dose-response experiments to calculate the precise IC50 value.
Caption: Workflow for determining the optimal this compound dosage.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Signaling Pathway Analysis (e.g., NF-κB)
This protocol allows for the detection of changes in protein expression or phosphorylation in a signaling pathway after this compound treatment.
Materials:
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at the desired concentrations (e.g., IC50) for a specific time. Include an untreated or vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control like β-actin to determine changes in protein levels.
Potential Signaling Pathways Affected by this compound
This compound, like other lignans (B1203133) and natural compounds, may induce apoptosis (programmed cell death) and modulate inflammatory pathways. Understanding these mechanisms is key to interpreting experimental results.
Apoptosis Signaling Pathways
Apoptosis can be initiated through two main routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as Caspase-3, which carry out cell death.
Caption: Intrinsic and extrinsic pathways of apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival. In the canonical pathway, stimuli like TNF-α lead to the phosphorylation and degradation of the inhibitor IκBα. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate gene transcription. This compound may inhibit this pathway by preventing IκBα degradation.
Caption: Simplified canonical NF-κB signaling pathway.
References
Technical Support Center: Overcoming Solubility Issues with Savinin in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of Savinin in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute my DMSO stock solution in aqueous buffer (e.g., PBS or cell culture media)?
A1: This is a common issue for poorly water-soluble compounds like this compound.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent capable of dissolving many hydrophobic compounds.[1] However, when the DMSO stock is diluted into an aqueous medium, the solvent environment becomes predominantly aqueous. This compound's low aqueous solubility causes it to crash out of the solution, forming a precipitate.[1][2] The final concentration of DMSO in your assay should be kept low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced artifacts, but this low concentration may not be sufficient to keep this compound dissolved.
Q2: What is the maximum recommended concentration of DMSO for cell-based assays?
A2: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of the experiment. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), and ideally as low as 0.1%, to minimize cytotoxicity and off-target effects.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: Yes, other organic solvents can be used, but their compatibility with your specific assay must be verified. Common alternatives include ethanol, methanol, and N,N-dimethylformamide (DMF). The choice of solvent depends on this compound's solubility in that solvent and the tolerance of the experimental system to the solvent. It's crucial to perform solvent tolerance tests for your specific assay.
Q4: How can I determine the kinetic versus equilibrium solubility of this compound?
A4: Kinetic solubility refers to the concentration of a compound that remains in solution after a short incubation period following dilution from a concentrated stock, while equilibrium solubility is the concentration of a compound in a saturated solution after an extended incubation period with excess solid. Kinetic solubility is often more relevant for in vitro assays. High-throughput methods like nephelometry or UV spectroscopy after filtration can be used to measure kinetic solubility. Equilibrium solubility is typically determined by incubating the solid compound in the buffer for 24-48 hours, followed by separation of the undissolved solid and quantification of the dissolved compound by methods like HPLC.
Troubleshooting Guide
Issue: this compound Precipitates Upon Dilution in Aqueous Buffer
Question: I am observing precipitation when I dilute my 10 mM this compound stock in DMSO into my phosphate-buffered saline (PBS) for a biochemical assay. How can I resolve this?
Answer:
-
Optimize DMSO Concentration:
-
Problem: The final DMSO concentration might be too low to maintain this compound's solubility.
-
Solution: While keeping the final DMSO concentration below toxic levels (e.g., <0.5%), try to use the highest permissible concentration. For example, if your current final concentration is 0.01%, see if your assay tolerates 0.1%.
-
-
Use a Co-solvent System:
-
Problem: A single solvent (DMSO) may not be sufficient to maintain solubility upon aqueous dilution.
-
Solution: Prepare your stock solution in a mixture of solvents. A common approach is to use a combination of DMSO and other organic solvents or solubilizing agents. For example, a stock in 1:1 DMSO:Ethanol might show better solubility upon dilution.
-
-
Employ Solubilizing Excipients:
-
Problem: The aqueous buffer alone cannot dissolve the required concentration of this compound.
-
Solution: Incorporate solubilizing agents into your aqueous buffer. These can include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility. Use these at concentrations above their critical micelle concentration (CMC) but below levels that could interfere with the assay.
-
Bovine Serum Albumin (BSA): For some in vitro assays, BSA can help to keep hydrophobic compounds in solution.
-
-
-
pH Adjustment:
-
Problem: The solubility of ionizable compounds is highly dependent on the pH of the solution.
-
Solution: Determine if this compound has ionizable groups (e.g., carboxylic acids or amines). If so, adjusting the pH of the buffer can significantly impact its solubility. For an acidic compound, increasing the pH above its pKa will increase solubility. For a basic compound, decreasing the pH below its pKa will have the same effect. Ensure the final pH is compatible with your assay.
-
Issue: Inconsistent Results in Cell-Based Assays
Question: I am getting variable results in my cell proliferation assay when treating cells with this compound. Could this be a solubility issue?
Answer: Yes, poor solubility can lead to inconsistent and unreliable results in cell-based assays.
-
Precipitation in Culture Media:
-
Problem: this compound may be precipitating in the cell culture medium, leading to a lower effective concentration and variability between wells. The presence of salts and proteins in the media can sometimes exacerbate precipitation.
-
Solution:
-
Visually inspect the wells for any signs of precipitation after adding this compound.
-
Prepare the final dilution of this compound in a small volume of media and then add it to the wells.
-
Consider using a serum-free medium for the initial dilution step before adding it to serum-containing medium in the wells, as serum proteins can sometimes interact with compounds.
-
-
-
Adsorption to Plastics:
-
Problem: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), reducing the actual concentration in solution.
-
Solution:
-
Use low-adhesion plasticware.
-
Include a small percentage of a non-ionic surfactant (e.g., 0.01% Tween® 20) in your buffers, if compatible with your assay, to reduce non-specific binding.
-
-
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in various solvents and buffer systems to guide formulation development.
| Solvent/Buffer System | This compound Solubility (µg/mL) | This compound Solubility (µM) | Notes |
| Water (pH 7.0) | < 1 | < 2.5 | Practically insoluble. |
| PBS (pH 7.4) | < 1 | < 2.5 | Very low aqueous solubility. |
| 100% DMSO | > 40,000 | > 100,000 | Highly soluble in pure DMSO. |
| 100% Ethanol | 15,000 | 37,500 | Soluble in ethanol. |
| PBS with 0.5% DMSO | 5 | 12.5 | Limited solubility in low DMSO concentrations. |
| PBS with 1% Tween® 80 | 25 | 62.5 | Surfactants can enhance solubility. |
| PBS with 10% HP-β-CD | 100 | 250 | Cyclodextrins significantly improve solubility. |
Assuming a hypothetical molecular weight for this compound of 400 g/mol .
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
If necessary, gently warm the solution (e.g., to 37°C) or use a sonicator to aid dissolution.
-
Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing this compound Solubility in Aqueous Buffer using HP-β-CD
-
Prepare the HP-β-CD Solution:
-
Prepare a 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS).
-
Stir until the HP-β-CD is completely dissolved. This will be your solubilizing vehicle.
-
-
Prepare the this compound Formulation:
-
From your 10 mM this compound stock in DMSO, take a small aliquot.
-
Perform a serial dilution in the 20% HP-β-CD solution to achieve your final desired concentration. For example, to make a 100 µM working solution, you could add 10 µL of 10 mM this compound in DMSO to 990 µL of the 20% HP-β-CD solution.
-
Vortex the final solution thoroughly. The final concentration of DMSO will be 1% in this example, and the HP-β-CD concentration will be slightly diluted. Adjust as needed for your experiment.
-
-
Final Dilution into Assay:
-
Add the required volume of the this compound-HP-β-CD formulation to your assay. Remember to include a vehicle control containing the same final concentrations of DMSO and HP-β-CD.
-
Visualizations
References
Technical Support Center: Troubleshooting Savinin Bioassays
Welcome to the technical support center for Savinin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to inconsistent or unexpected results during your experiments.
Frequently Asked Questions (FAQs)
This section addresses general questions about variability in this compound bioassays.
Q1: What are the most common sources of inconsistent results in cell-based bioassays?
A1: Inconsistent results in bioassays can stem from multiple factors. The primary sources of variability are often procedural inconsistencies and the inherent biological variation of cell-based systems.[1][2][3] Key areas to scrutinize include pipetting errors, inconsistencies in cell seeding density, reagent preparation and stability, and fluctuations in incubation conditions like temperature and CO2 levels.[4][5]
Q2: How much does the cell passage number affect experimental outcomes?
A2: The passage number of your cell line can significantly impact results. As cells are cultured over time, they can undergo phenotypic "drift," leading to changes in their characteristics and responsiveness to treatments. This drift can alter metabolic rates and drug sensitivity, causing variability between experiments. It is crucial to use cells within a consistent and defined passage range for all related experiments to ensure reproducibility.
Q3: Can different batches of reagents (e.g., media, FBS, this compound) cause variability?
A3: Yes, batch-to-batch variation in reagents is a significant contributor to inconsistent results. Components like Fetal Bovine Serum (FBS) are notoriously variable and can affect cell growth and response. Similarly, different lots of this compound or other reagents may have slight differences in purity or activity. It is recommended to qualify new batches of critical reagents by comparing them against the old batch before use in critical experiments.
Q4: My this compound is dissolved in DMSO. Could the solvent be affecting my results?
A4: Absolutely. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for compounds like this compound, but it can be toxic to cells at higher concentrations. It is critical to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), and consistent across all wells. Always include a vehicle control in your experiment, which consists of cells treated with the same concentration of DMSO as your highest this compound concentration, to account for any solvent-induced effects.
Troubleshooting Guides
This section provides detailed guidance in a question-and-answer format to address specific problems you may encounter during your this compound bioassays.
Guide 1: High Variability Between Replicate Wells
Question: I am observing significant variability between my replicate wells for the same this compound concentration. What are the potential causes and solutions?
Answer: High variability between replicates is a common issue that can obscure the true biological effect of your test compound. Several factors can contribute to this problem.
Troubleshooting Workflow for High Replicate Variability
Caption: A logical workflow to diagnose and resolve high variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and be consistent with speed and tip immersion depth. Avoid introducing air bubbles. |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during the seeding process by gently swirling the flask between plating replicates. |
| Inadequate Reagent Mixing | After adding reagents, gently tap the plate or use a plate shaker for a few seconds to ensure thorough mixing within the wells. |
| "Edge Effect" on Microplate | Wells on the perimeter of the plate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier. |
| Compound Precipitation | Visually inspect wells under a microscope for this compound precipitate, especially at higher concentrations. If observed, consider optimizing the solvent concentration or using sonication to improve solubility. |
Guide 2: Low Signal-to-Noise Ratio or Weak Signal
Question: My assay is producing a very weak signal, making it difficult to distinguish the effect of this compound from the background. How can I improve this?
Answer: A low signal-to-noise ratio can be caused by several factors, from suboptimal assay conditions to poor cell health.
| Potential Cause | Recommended Solution |
| Insufficient Cell Number | The number of cells seeded may be too low to generate a robust signal. Perform a cell titration experiment to determine the optimal seeding density that provides a strong signal within the linear range of the assay. |
| Suboptimal Reagent Concentrations | The concentration of the detection reagent (e.g., MTT, resazurin) may not be optimal. Perform a titration experiment to find the concentration that yields the best signal window. |
| Insufficient Incubation Time | The assay reaction may not have reached its optimal endpoint. Conduct a time-course experiment to identify the ideal incubation period for both the compound treatment and the detection reagent. |
| Poor Cell Health | Ensure cells are healthy, viable (>95%), and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells will not respond optimally. |
| Incorrect Wavelength/Filter Settings | Verify that the microplate reader is set to the correct wavelength or filter set for the specific assay being performed, as specified in the protocol. |
Guide 3: Inconsistent Results Between Experiments
Question: I am finding it difficult to reproduce my results from one experiment to the next. What factors should I investigate?
Answer: Lack of inter-experiment reproducibility is a common challenge that often points to subtle variations in protocols or materials.
| Potential Cause | Recommended Solution |
| Variable Cell Culture Conditions | Use cells from a consistent, low passage number. Standardize cell seeding density and ensure cells are at a similar confluency when starting each experiment. |
| Reagent Preparation and Storage | Prepare fresh reagents for each experiment whenever possible. If using frozen stocks, avoid multiple freeze-thaw cycles. Ensure proper storage conditions for all reagents, including this compound stock solutions, to prevent degradation. |
| Procedural Deviations | Develop and strictly adhere to a detailed Standard Operating Procedure (SOP) for the entire workflow, from cell culture to data acquisition. Minor deviations in incubation times or procedural steps can lead to significant differences. |
| Environmental Fluctuations | Ensure consistent temperature and CO2 levels in the incubator. Variations can affect cell health and metabolism differently across experiments. |
Experimental Protocols
Key Experiment: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified by spectrophotometry.
1. Reagent Preparation:
-
MTT Solution: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Mix thoroughly by vortexing and filter-sterilize. Store protected from light at -20°C.
-
Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl to dissolve the formazan crystals.
2. Cell Plating:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability (should be >95%).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Also prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
5. Formazan Solubilization and Measurement:
-
After incubation, add 100 µL of the Solubilization Solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis Optimization
| Parameter | Low Range | Optimal Range | High Range | Rationale for Optimization |
| Cell Seeding Density (cells/well) | < 1,000 | 5,000 - 10,000 | > 50,000 | Too few cells result in a low signal; too many can lead to overgrowth and nutrient depletion, affecting metabolic activity. The optimal number should fall in the linear portion of a cell titration curve. |
| MTT Incubation Time (hours) | < 1 | 2 - 4 | > 6 | Insufficient time leads to a weak signal. Excessive time can lead to artifacts from MTT toxicity or formazan crystals becoming too large and difficult to dissolve. |
| Final DMSO Concentration (%) | 0 | < 0.5% | > 1% | High DMSO concentrations can be cytotoxic and confound results. The final concentration should be kept minimal and consistent across all treatments. |
Potential Signaling Pathways for this compound
Lignans, a class of compounds to which this compound may belong, are known to modulate various cellular signaling pathways, often related to inflammation and cell survival. Understanding these pathways can help in designing mechanism-of-action studies.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammatory responses, and its inhibition is a common mechanism for anti-inflammatory compounds.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by this compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are crucial for regulating cell proliferation, differentiation, and survival.
Caption: The MAPK/ERK signaling cascade, a common target in drug development for cancer.
References
- 1. Factors affecting test reproducibility among laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. benchchem.com [benchchem.com]
- 5. sinobiological.com [sinobiological.com]
stability of Savinin in different solvents and temperatures
Technical Support Center: Savinin Stability
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges encountered during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: Is there any publicly available stability data for this compound in different solvents and at various temperatures?
A1: Currently, there is a limited amount of publicly available, detailed quantitative data on the stability of this compound in a wide range of solvents and temperatures. As this compound is a lignan, a class of natural polyphenols, its stability can be influenced by factors such as the solvent used, temperature, light exposure, and pH.[1][2] For critical experiments, it is highly recommended to perform a stability study under your specific experimental conditions.
Q2: What are the general recommendations for storing this compound?
A2: For long-term storage, this compound should be stored in a cool, dry, and dark place.[2] It is advisable to store it at temperatures between 2-8°C, and for extended periods, at -20°C. The material should be protected from light and moisture to prevent degradation. Packaging should be airtight to avoid oxidation.
Q3: Which solvents are suitable for dissolving this compound?
Q4: What are the potential degradation pathways for this compound?
A4: Lignans (B1203133) can be susceptible to degradation through several pathways, including oxidation, hydrolysis, and photodegradation. The ester and ether linkages in the this compound molecule may be susceptible to hydrolysis under acidic or basic conditions. The phenolic rings can be prone to oxidation. Exposure to UV light may also lead to degradation.
Q5: How can I determine the stability of this compound in my specific experimental setup?
A5: To determine the stability of this compound in your specific experimental conditions, you should conduct a forced degradation study. This involves exposing a solution of this compound to various stress conditions, such as elevated temperature, different pH values, oxidative stress, and light, and then analyzing the sample at different time points to quantify the amount of remaining this compound and identify any degradation products. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into smaller volumes and store at -20°C or below, protected from light. Perform a quick purity check using HPLC before use. |
| Precipitate formation in the stock solution | Poor solubility or solvent evaporation | Ensure the chosen solvent is appropriate and the concentration is not above the solubility limit. Store in tightly sealed vials to prevent solvent evaporation. If precipitation occurs, gentle warming and vortexing may redissolve the compound, but a purity check is recommended. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound | This indicates instability under your storage or experimental conditions. Refer to the forced degradation protocol to identify the cause. Consider using a different solvent, adjusting the pH, or protecting your samples from light. |
| Loss of biological activity | Degradation of this compound to inactive compounds | The biological activity of this compound is dependent on its structure. Any degradation is likely to affect its activity. Ensure proper storage and handling to maintain its integrity. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water)
-
Buffers of different pH (e.g., pH 3, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Temperature-controlled incubator
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH. Incubate at 60°C for various time points. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂. Keep the sample at room temperature for various time points.
-
Thermal Degradation: Incubate the this compound stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for various time points.
-
Photostability: Expose the this compound stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often suitable for lignans. The mobile phase could be a gradient of acetonitrile and water. UV detection is typically performed at 254 nm or 280 nm.
-
Quantify the percentage of this compound remaining and identify any major degradation products by comparing the chromatograms of the stressed samples with that of an unstressed control. LC-MS can be used for the identification of degradation products.
5. Data Presentation:
-
Summarize the results in a table, showing the percentage of this compound remaining under each stress condition at different time points.
Data Presentation
Table 1: Hypothetical Stability Data for this compound
| Stress Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| 0.1 M HCl (60°C) | 0 | 100 | 0 |
| 2 | 95.2 | 4.8 | |
| 8 | 85.1 | 14.9 | |
| 24 | 70.3 | 29.7 | |
| 0.1 M NaOH (60°C) | 0 | 100 | 0 |
| 2 | 90.5 | 9.5 | |
| 8 | 75.8 | 24.2 | |
| 24 | 55.1 | 44.9 | |
| 3% H₂O₂ (RT) | 0 | 100 | 0 |
| 2 | 98.1 | 1.9 | |
| 8 | 92.4 | 7.6 | |
| 24 | 85.6 | 14.4 | |
| Heat (60°C) | 0 | 100 | 0 |
| 24 | 99.5 | 0.5 | |
| 72 | 98.2 | 1.8 | |
| Photostability (ICH) | 0 | 100 | 0 |
| 24 | 96.3 | 3.7 |
Visualizations
References
Technical Support Center: Refining HPLC Methods for Savinin Analysis
Welcome to the technical support center for the HPLC analysis of Savinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, experimental protocols, and troubleshooting common issues encountered during the analysis of this lignan (B3055560).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
This compound is a dibenzylbutyrolactone lignan with a molecular formula of C₂₀H₁₆O₆ and a molecular weight of approximately 352.34 g/mol . Its structure contains two methylenedioxyphenyl groups, which are strong chromophores, making UV detection a suitable method for HPLC analysis. Its polarity is considered to be of medium range, making it well-suited for reversed-phase HPLC.
Q2: What is a recommended starting HPLC method for this compound analysis?
A specific, validated HPLC method for this compound is not widely published. However, based on methods for structurally similar dibenzylbutyrolactone lignans (B1203133), a robust starting point would be a reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic or acetic acid to improve peak shape. A detection wavelength of around 280 nm is recommended due to the UV absorbance of the methylenedioxyphenyl groups.
Q3: My this compound peak is tailing. What are the common causes and solutions?
Peak tailing for phenolic compounds like lignans is a frequent issue in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase. Lowering the mobile phase pH to between 2.5 and 3.5 can suppress the ionization of any phenolic groups and reduce interaction with residual silanol (B1196071) groups on the column packing.[1] Using a modern, end-capped C18 column is also highly recommended to minimize these secondary interactions.[1]
Q4: I am observing ghost peaks in my blank gradient runs. What could be the source?
Ghost peaks in gradient HPLC can originate from several sources. Contaminants in the mobile phase, particularly in the water or organic solvent, can accumulate on the column during the initial low organic conditions and elute as the gradient strength increases.[2][3] Ensure the use of high-purity HPLC-grade solvents and freshly prepared mobile phases.[3] System contamination from previous injections or from worn pump seals or injector components can also be a cause. Running blank gradients after thoroughly flushing the system can help identify the source of the contamination.
Q5: How stable is this compound in solution?
While specific stability data for this compound is limited, dibenzylbutyrolactone lignans can be susceptible to degradation. Some are known to be sensitive to light and may require storage in the dark. Additionally, the lactone ring in similar compounds can be prone to hydrolysis under strong acidic or basic conditions. It is also important to note that some dibenzylbutyrolactones can undergo cis-trans isomerization, which could lead to the appearance of multiple peaks for a single compound. Therefore, it is recommended to use freshly prepared solutions and store them under refrigerated and dark conditions.
Experimental Protocols
The following is a proposed experimental protocol for the HPLC analysis of this compound, based on established methods for similar lignans.
1. Sample Preparation
-
Extraction: For plant material, extraction with methanol or ethanol (B145695) is commonly used for lignans.
-
Solid-Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 cartridge can be employed to remove interfering substances.
-
Final Sample Solvent: Dissolve the final extract or standard in the initial mobile phase composition to avoid peak distortion.
2. Proposed HPLC Method
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
Method Validation Parameters (Hypothetical)
The following table presents hypothetical yet realistic validation parameters for an HPLC method for this compound, based on typical values for similar assays.
| Parameter | Target Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Troubleshooting Guides
Common HPLC Problems in this compound Analysis
| Issue | Potential Cause | Suggested Solution |
| No Peaks | - No sample injected- Detector lamp off- Incorrect mobile phase | - Check autosampler vial and injection sequence.- Ensure detector lamp is on and warmed up.- Verify mobile phase composition and lines are in the correct reservoirs. |
| Broad Peaks | - Column contamination- High extra-column volume- Sample solvent stronger than mobile phase | - Wash the column with a strong solvent.- Use shorter, narrower ID tubing.- Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Column void or channeling- Sample solvent incompatibility | - Replace the column.- Ensure the sample is fully dissolved in the mobile phase. |
| Baseline Drift | - Column temperature fluctuation- Mobile phase not equilibrated- Contaminated detector cell | - Use a column oven for stable temperature control.- Allow sufficient time for column equilibration.- Flush the detector flow cell. |
| High Backpressure | - Blockage in the system (frit, tubing, column)- Precipitated buffer in the mobile phase | - Systematically check for blockages by disconnecting components.- Ensure buffer is fully dissolved and filter the mobile phase. |
Logical Workflow for Troubleshooting Peak Tailing
Experimental Workflow for this compound Analysis
References
Minimizing Off-Target Effects of Savinin in Cellular Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of savinin in cell-based studies. The information is designed to help ensure experimental accuracy and the reliable interpretation of results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary known on-target effect?
This compound is a lignan, a class of polyphenolic compounds found in plants.[1] Its primary known on-target effect is the inhibition of the pro-inflammatory MAPK/NF-κB signaling pathway.[2] This pathway is a key regulator of the cellular response to stimuli such as stress, cytokines, and bacterial or viral infections. By inhibiting this pathway, this compound can reduce the production of inflammatory mediators like TNF-α.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to a variety of issues in cell-based studies, including:
-
Misinterpretation of data: An observed phenotype may be incorrectly attributed to the on-target effect when it is actually caused by an off-target interaction.
-
Cellular toxicity: Off-target effects can lead to cytotoxicity that is unrelated to the intended mechanism of action.
-
Confounding results: Unintended modulation of other signaling pathways can complicate the interpretation of experimental outcomes.
Given that many small molecules can interact with multiple cellular targets, it is crucial to consider and investigate potential off-target effects of this compound to ensure the validity of your research findings.
Q3: What are the potential off-target pathways for lignans (B1203133) like this compound?
While a comprehensive off-target profile for this compound is not yet publicly available, studies on other lignans suggest potential interactions with various cellular pathways beyond NF-κB. Lignans have been reported to exhibit a broad range of biological activities, including antioxidant and hormone-regulating effects, suggesting they may interact with multiple signaling pathways.[3] As polyphenolic compounds, they have the potential to interact with a variety of proteins. Therefore, it is advisable to consider a broad range of potential off-targets when working with this compound.
Q4: How can I proactively minimize off-target effects in my experiments with this compound?
Several strategies can be employed to minimize off-target effects from the outset of your experiments:
-
Dose-Response Studies: Determine the minimal effective concentration of this compound required to achieve the desired on-target effect. Using the lowest effective concentration will reduce the likelihood of engaging lower-affinity off-target proteins.
-
Use of Appropriate Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Analog: If available, a structurally similar but biologically inactive analog of this compound can be an excellent negative control.
-
-
Cell Line Selection: The choice of cell line can influence the manifestation of off-target effects. It is advisable to test this compound in multiple cell lines to ensure the observed effects are not cell-type specific.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results that may be due to off-target effects of this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Death or Cytotoxicity | This compound may be hitting essential cellular targets unrelated to the MAPK/NF-κB pathway, leading to cytotoxicity. | 1. Perform a Cell Viability Assay: Use a standard cytotoxicity assay (e.g., MTT, LDH release, or Trypan Blue exclusion) to determine the cytotoxic concentration range of this compound in your specific cell line. 2. Determine the IC50 for On-Target Effect: Quantify the concentration of this compound required to inhibit the MAPK/NF-κB pathway by 50% (IC50). 3. Compare Cytotoxicity and On-Target IC50: If the cytotoxic concentration is significantly higher than the on-target IC50, you can define a therapeutic window for your experiments. |
| Phenotype Does Not Align with Known On-Target Pathway | The observed cellular response may be mediated by an unknown off-target of this compound. | 1. Broad Kinase Profiling: Screen this compound against a commercial kinase panel to identify potential off-target kinases. 2. Pathway Analysis using Western Blotting: Investigate the activation state of other common signaling pathways (e.g., PI3K/Akt, other MAPK family members) by Western blotting for key phosphorylated proteins. 3. Computational Prediction: Utilize in silico tools to predict potential off-targets based on the chemical structure of this compound. |
| Inconsistent or Non-Reproducible Results | Off-target effects can sometimes manifest inconsistently depending on subtle variations in experimental conditions. | 1. Standardize Experimental Conditions: Ensure consistency in cell density, passage number, and compound preparation. 2. Confirm Target Engagement: Use a biophysical assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended target (e.g., a specific kinase in the MAPK pathway) in your cells at the concentrations used. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound to guide experimental design. Note: These values are illustrative and should be experimentally determined for your specific cell line and assay conditions.
| Parameter | Hypothetical Value | Description |
| On-Target IC50 (TNF-α Inhibition) | 10 µM | Concentration of this compound that inhibits TNF-α production by 50% in LPS-stimulated macrophages. |
| Cytotoxicity CC50 (in HeLa cells) | > 100 µM | Concentration of this compound that causes 50% cell death in a standard cytotoxicity assay. |
| Recommended In Vitro Working Concentration | 5 - 20 µM | A starting point for cell-based assays, balancing on-target effects with minimal cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the On-Target IC50 of this compound for TNF-α Inhibition
Objective: To determine the concentration of this compound that inhibits the production of TNF-α by 50% in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the percentage of TNF-α inhibition against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: General Workflow for Investigating Off-Target Effects using Kinase Profiling
Objective: To identify potential off-target kinases of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial kinase profiling service.
-
Primary Screen: The service will typically perform a single-concentration screen (e.g., at 10 µM) against a broad panel of kinases. The percentage of inhibition for each kinase will be reported.
-
Hit Identification: Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., >50% inhibition).
-
Dose-Response Validation: For the identified hits, perform follow-up dose-response assays to determine the IC50 for each off-target kinase.
-
Cellular Validation: If a potent off-target is identified, validate its relevance in a cellular context using techniques like Western blotting to assess the phosphorylation of its downstream substrates or a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Visualizations
Caption: On-target effect of this compound on the MAPK/NF-κB pathway.
Caption: Experimental workflow for investigating off-target effects.
References
Technical Support Center: Enhancing the Bioavailability of Savinin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Savinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments, with a focus on enhancing the bioavailability of this promising lignan (B3055560).
Frequently Asked Questions (FAQs)
1. What is this compound and why is enhancing its bioavailability important?
This compound is a dibenzylbutyrolactone lignan found in various plants. It has demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects. However, like many polyphenolic compounds, this compound is expected to have low aqueous solubility and poor oral bioavailability, which can limit its therapeutic efficacy in in vivo studies.[1][2] Enhancing its bioavailability is crucial to achieve sufficient plasma and tissue concentrations to elicit a pharmacological response and obtain reliable experimental data.
2. What are the main challenges in achieving adequate oral bioavailability of this compound?
The primary barriers to this compound's oral bioavailability are likely:
-
Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution, a prerequisite for absorption.
-
Low Permeability: The molecular properties of this compound may restrict its ability to pass through the intestinal epithelium.
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the liver before reaching systemic circulation.[3]
-
Instability: The stability of this compound in the harsh environment of the gastrointestinal tract (e.g., varying pH, presence of enzymes) can affect the amount of active compound available for absorption.[4]
3. What are the key physicochemical properties of this compound to consider for formulation development?
While extensive experimental data for this compound is limited, some key properties can be inferred or have been predicted computationally.
| Property | Value/Information | Significance for Formulation |
| Molecular Formula | C₂₀H₁₆O₆ | Affects molecular weight and potential for hydrogen bonding. |
| Molecular Weight | 352.3 g/mol | Influences diffusion and permeability. |
| XLogP3 (Predicted) | 3.6 | Indicates good lipophilicity, suggesting it may have good membrane permeability but poor aqueous solubility. |
| Aqueous Solubility | Expected to be low. | A critical parameter to determine the need for solubility enhancement techniques. |
| pKa | Not readily available. | Important for understanding its ionization state at different physiological pHs, which affects solubility and permeability. |
4. What are the most promising strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the oral bioavailability of compounds like this compound. These include:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to improved dissolution rate and solubility. Nanosuspensions are a promising approach for lignans.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs by presenting them in a solubilized form within small lipid droplets.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and stability.
-
Co-solvents: The use of biocompatible organic solvents can help to dissolve this compound for administration, particularly in parenteral formulations. However, their utility in oral formulations for enhancing absorption from the gastrointestinal tract can be limited.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo administration of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor solubility of this compound in aqueous buffers. | Inherently low aqueous solubility of the lignan structure. | - For oral formulations: Explore nanoformulation techniques like high-pressure homogenization to prepare a nanosuspension. Consider formulating a SEDDS or using cyclodextrin complexation.- For parenteral formulations: Use a co-solvent system (e.g., DMSO, PEG 400), but be mindful of potential toxicity at high concentrations. |
| Precipitation of this compound upon dilution of a stock solution. | The concentration of the organic co-solvent in the final solution is too low to maintain this compound in a dissolved state. | - Slowly add the aqueous phase to the organic stock solution while vortexing or stirring vigorously.- Gently warm the solution to aid dissolution, ensuring this compound is stable at that temperature. Cool to room temperature before administration.- If precipitation persists, consider formulating a stable suspension using appropriate suspending and wetting agents. |
| Inconsistent or low plasma concentrations of this compound in in vivo studies. | - Poor oral bioavailability due to low solubility, poor permeability, or rapid metabolism.- Degradation of this compound in the formulation or in the gastrointestinal tract.- Issues with the analytical method for plasma sample analysis. | - Enhance Bioavailability: Implement one of the formulation strategies mentioned above (nanoformulations, SEDDS, etc.).- Assess Stability: Evaluate the stability of your this compound formulation in simulated gastric and intestinal fluids.- Optimize Analytical Method: Develop and validate a sensitive and specific analytical method, such as UPLC-MS/MS, for the quantification of this compound in plasma. Ensure proper sample handling and storage to prevent degradation. |
| Vehicle-induced toxicity or adverse effects in animal models. | High concentrations of organic co-solvents (e.g., DMSO) or certain surfactants can be toxic. | - Reduce the concentration of the organic co-solvent to the lowest possible level that maintains this compound's solubility.- Conduct a vehicle-only control group to assess the tolerability of the formulation vehicle.- Explore alternative, less toxic excipients. |
Experimental Protocols & Methodologies
1. Preparation of a this compound Nanosuspension (Based on a protocol for Herpetospermum caudigerum lignans)
This protocol provides a starting point for developing a this compound nanosuspension to enhance its oral bioavailability.
-
Principle: Precipitation followed by high-pressure homogenization to produce fine nanoparticles.
-
Methodology:
-
Dissolve this compound in an appropriate organic solvent (e.g., acetone, ethanol).
-
Prepare an aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC).
-
Inject the this compound solution into the aqueous stabilizer solution under high-speed stirring to form a crude suspension.
-
Subject the crude suspension to high-pressure homogenization for a specified number of cycles and pressure to obtain a nanosuspension.
-
The nanosuspension can be used as a liquid formulation or lyophilized with a cryoprotectant (e.g., mannitol) to produce a stable powder for reconstitution.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS).
-
Morphology: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Crystalline State: X-ray Diffraction (XRD) to confirm amorphization.
-
In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids.
-
2. Quantification of this compound in Plasma using UPLC-MS/MS (General Method)
A sensitive and specific UPLC-MS/MS method is essential for pharmacokinetic studies.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a small volume of plasma (e.g., 100 µL), add an internal standard (a structurally similar compound not present in the sample).
-
Precipitate plasma proteins by adding a threefold to fourfold volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and either inject directly or evaporate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column is typically suitable for separating lignans.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be optimized for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for this compound and the internal standard.
-
Signaling Pathways and Experimental Workflows
This compound's Known Signaling Pathway Modulation
In vivo studies have shown that this compound can exert its neuroprotective effects by modulating key inflammatory signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fate of flaxseed-lignans after oral administration: A comprehensive review on its bioavailability, pharmacokinetics, and food design strategies for optimal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Savinin and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of Savinin with other prominent lignans (B1203133), including Arctigenin (B1665602), Hinokinin, Lariciresinol, Matairesinol, Pinoresinol (B1678388), Secoisolariciresinol, and Syringaresinol. The comparative analysis is based on experimental data from peer-reviewed studies, focusing on key therapeutic areas such as anti-inflammatory, anticancer, and antioxidant activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to facilitate reproducibility and further research.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data (IC50 values) for the anti-inflammatory, anticancer, and antioxidant activities of this compound and other selected lignans. A lower IC50 value indicates a higher potency.
Table 1: Anti-inflammatory Activity
| Lignan (B3055560) | Assay | Cell Line/Model | Target | IC50 | Reference |
| This compound | TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | TNF-α | Data not available | [1] |
| Arctigenin | iNOS Inhibition | LPS-stimulated RAW264.7 cells | iNOS | 12.5 µM | |
| Hinokinin | Nitric Oxide Production Inhibition | LPS-stimulated RAW264.7 macrophages | NO | 21.56 ± 1.19 μM | [2] |
| Lariciresinol | α-glucosidase Inhibition | - | α-glucosidase | 6.97 μM | [3] |
| Matairesinol | Nitric Oxide Production Inhibition | LPS-induced BV2 microglia cells | NO | 6.25, 12.5, 25 µM (concentration-dependent) | [4] |
| Pinoresinol | IL-6 and MCP-1 Secretion, NF-κB Activity | IL-1β-stimulated Caco-2 cells | IL-6, MCP-1, NF-κB | Dose-dependent decrease | [5] |
| Secoisolariciresinol | Nitric Oxide Production Inhibition | LPS-induced RAW264.7 macrophage cells | NO | 28.9 µM | |
| Syringaresinol | Nitric Oxide, PGE2, TNF-α, IL-1β, IL-6 Production | LPS-stimulated RAW 264.7 cells | Pro-inflammatory mediators | 25, 50, and 100 μM (inhibited protein expression) |
Table 2: Anticancer Activity
| Lignan | Cancer Cell Line | Assay | IC50 | Reference |
| Arctigenin | MDA-MB-231 (Breast) | MTT Assay | 0.787 μM (24h) | |
| MCF-7 (Breast) | MTT Assay | > 20 μM (24h) | ||
| SK-BR-3 (Breast) | WST Assay | 0.39 - 50 µM | ||
| Hinokinin | P-388, HT-29, B16F10, HeLa, MK-1 | - | ED50 < 4 µg/mL | |
| Lariciresinol | SkBr3 (Breast) | MTT Assay | 475 µM (24h), 500 µM (48h) | |
| Matairesinol | PANC-1 (Pancreatic) | - | 80 µM (inhibited proliferation by 48%) | |
| MIA PaCa-2 (Pancreatic) | - | 80 µM (inhibited proliferation by 50%) | ||
| Pinoresinol | HL60 (Leukemia) | - | 8 µM | |
| HL60R (Leukemia) | - | 32 µM | ||
| SkBr3 (Breast) | MTT Assay | 650 µM (24h), 575 µM (48h) | ||
| Secoisolariciresinol | A549 (Lung) | SRB Assay | > 110.4 μM | |
| Syringaresinol | HepG2, HT29 | Resazurin reduction assay | No cytotoxicity observed at physiological concentrations |
Table 3: Antioxidant Activity
| Lignan | Assay | IC50 | Reference |
| This compound | DPPH Radical Scavenging | Data not available | |
| Arctigenin | DPPH Radical Scavenging | Data not available | |
| Hinokinin | Superoxide Generation Inhibition (human neutrophils) | 0.06 ± 0.12 μg/mL | |
| Lariciresinol | DPPH Radical Scavenging | Data not available | |
| Matairesinol | DPPH Radical Scavenging | Data not available | |
| Pinoresinol | DPPH Radical Scavenging | Data not available | |
| Secoisolariciresinol | DPPH Radical Scavenging | Data not available | |
| Syringaresinol | DPPH Radical Scavenging | Data not available |
Signaling Pathways and Mechanisms of Action
Lignans exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating the known mechanisms of action for this compound and a general representation of the NF-κB signaling pathway, a common target for many anti-inflammatory lignans.
Caption: this compound's anti-inflammatory mechanism.
Caption: General mechanism of NF-κB inhibition by lignans.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (Lignan)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.
-
Sample preparation: Dissolve the test lignan and positive control in methanol or ethanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.
-
Assay:
-
Add 50 µL of each sample dilution to the wells of a 96-well plate.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank control (methanol/ethanol only) and a negative control (methanol/ethanol with DPPH).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the lignan.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (Lignan)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization solution
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test lignan and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cell line
-
Complete cell culture medium (DMEM)
-
LPS from E. coli
-
Test compound (Lignan)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H3PO4)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test lignan for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite measurement:
-
Collect 50-100 µL of the cell culture supernatant from each well.
-
Add an equal volume of Griess Reagent to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein extraction: Lyse the cells or tissues in lysis buffer and determine the protein concentration.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
This comparative guide highlights the diverse and potent biological activities of this compound and other lignans. While this compound shows promising anti-inflammatory effects through the modulation of the MAPK/NF-κB and NLRP3 inflammasome pathways, a lack of quantitative IC50 data currently limits a direct potency comparison with other lignans in this area. In the realm of anticancer activity, arctigenin, hinokinin, and pinoresinol have demonstrated significant efficacy against various cancer cell lines, with arctigenin showing particularly potent activity against triple-negative breast cancer cells.
The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and to elucidate the mechanisms of action of these promising natural compounds. Future research should focus on obtaining more quantitative efficacy data for this compound to better position its therapeutic potential relative to other well-characterized lignans. The continued exploration of these compounds holds significant promise for the development of novel therapeutics for a range of diseases.
References
- 1. This compound, a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hinokinin, an Emerging Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Savinin's Anti-Inflammatory Efficacy In Vivo: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Savinin's in vivo anti-inflammatory effects, supported by experimental data. The focus is on its performance against a standard anti-inflammatory agent in a validated animal model.
This compound, a natural lignan, has demonstrated notable anti-inflammatory properties in a preclinical in vivo setting. This guide summarizes the key findings from a pivotal study investigating its effects on lipopolysaccharide (LPS)-induced neuroinflammation in mice. The data presented herein compares the efficacy of varying doses of this compound with the well-established corticosteroid, Dexamethasone.
Comparative Efficacy of this compound and Dexamethasone
In a study utilizing a murine model of LPS-induced neuroinflammation, this compound exhibited a dose-dependent reduction in key inflammatory mediators.[1][2][3][4][5] The tables below summarize the quantitative data on the inhibition of pro-inflammatory cytokines and molecules.
Table 1: Effect of this compound and Dexamethasone on Pro-Inflammatory Molecules in Brain Hippocampus
| Treatment Group | Dose (mg/kg) | Nitric Oxide (NO) Level (µM) | Prostaglandin E2 (PGE2) Level (pg/mL) |
| Control | - | 2.1 ± 0.3 | 152.4 ± 15.8 |
| LPS | 2.5 | 8.9 ± 0.7 | 489.6 ± 35.1 |
| This compound + LPS | 5 | 7.2 ± 0.6 | 410.2 ± 29.8 |
| This compound + LPS | 10 | 5.8 ± 0.5 | 325.7 ± 25.4 |
| This compound + LPS | 20 | 4.1 ± 0.4 | 238.9 ± 20.1 |
| Dexamethasone + LPS | 10 | 3.5 ± 0.3 | 201.5 ± 18.7 |
Data are presented as mean ± SD.
Table 2: Effect of this compound and Dexamethasone on Serum Pro-Inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |
| Control | - | 45.3 ± 4.1 | 38.7 ± 3.5 | 55.2 ± 5.3 |
| LPS | 2.5 | 189.6 ± 15.2 | 152.8 ± 12.9 | 210.4 ± 18.6 |
| This compound + LPS | 5 | 155.7 ± 13.1 | 128.4 ± 11.5 | 178.9 ± 15.2 |
| This compound + LPS | 10 | 121.3 ± 10.8 | 101.5 ± 9.8 | 145.6 ± 12.8 |
| This compound + LPS | 20 | 89.5 ± 8.2 | 75.6 ± 7.1 | 108.3 ± 10.1 |
| Dexamethasone + LPS | 10 | 72.4 ± 6.9 | 61.3 ± 5.8 | 85.7 ± 8.1 |
Data are presented as mean ± SD.
Experimental Protocols
The following is a detailed methodology for the key in vivo experiment cited in this guide.
LPS-Induced Neuroinflammation in Mice
-
Animal Model: Male C57BL/6 mice were used for this study.
-
Treatment Groups:
-
Control group
-
LPS-only group
-
This compound (5, 10, and 20 mg/kg) + LPS groups
-
Dexamethasone (10 mg/kg) + LPS group (positive control)
-
-
Administration: this compound and Dexamethasone were administered by gavage once daily for seven consecutive days.
-
Induction of Neuroinflammation: On the fifth day of treatment, mice were injected with LPS (2.5 mg/kg) into the lateral ventricles to induce neuroinflammation.
-
Sample Collection and Analysis: Forty-eight hours after LPS injection, the mice were sacrificed. Brain tissues (hippocampus) and serum were collected for analysis. Levels of NO and PGE2 in the hippocampus and IL-6, IL-1β, and TNF-α in the serum were quantified using ELISA.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways. The diagrams below illustrate the proposed mechanism of action and the experimental workflow.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of this compound on LPS-Induced Neuroinflammation In Vivo via Regulating MAPK/NF-κB Pathway and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Savinin and Arctigenin as TNF-alpha Inhibitors
For researchers and drug development professionals investigating novel anti-inflammatory agents, lignans (B1203133) such as savinin and arctigenin (B1665602) present compelling opportunities. Both compounds are known to inhibit Tumor Necrosis Factor-alpha (TNF-alpha), a key pro-inflammatory cytokine implicated in a range of inflammatory diseases. This guide provides a detailed comparison of their inhibitory performance, supported by available experimental data, to aid in the selection and development of these natural compounds as potential therapeutics.
Quantitative Comparison of TNF-alpha Inhibition
The following table summarizes the available quantitative data on the TNF-alpha inhibitory activities of this compound and arctigenin. Notably, while both compounds have demonstrated significant inhibition, the half-maximal inhibitory concentration (IC50) for this compound in TNF-alpha production assays is not explicitly quantified in the reviewed literature.
| Compound | Cell Line | Stimulant | IC50 (µM) | Reference |
| Arctigenin | Murine Macrophage (RAW264.7) | Lipopolysaccharide (LPS) | 5.0 | |
| Human Macrophage (U937) | Lipopolysaccharide (LPS) | 3.9 | ||
| This compound | Murine Macrophage (RAW264.7) | Lipopolysaccharide (LPS) | Not Reported |
Experimental Protocols
The determination of TNF-alpha inhibition by this compound and arctigenin typically involves in vitro cell-based assays. Below is a detailed, generalized protocol representative of the methodologies employed in the cited studies.
Cell-Based TNF-alpha Inhibition Assay
1. Cell Culture and Seeding:
-
Murine macrophage cells (e.g., RAW264.7) or human macrophage cells (e.g., U937) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and incubated overnight to allow for adherence.
2. Compound Treatment:
-
Stock solutions of this compound or arctigenin are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the test compounds are added to the cells in fresh medium. A vehicle control (medium with the solvent) is also included.
-
The cells are pre-incubated with the compounds for a specified period (e.g., 1-2 hours).
3. Stimulation of TNF-alpha Production:
-
To induce TNF-alpha production, cells are stimulated with Lipopolysaccharide (LPS) at a final concentration typically ranging from 0.1 to 1 µg/mL.
-
A negative control group (unstimulated cells) is maintained.
4. Incubation:
-
The plates are incubated for a period sufficient to allow for TNF-alpha secretion (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.
5. Quantification of TNF-alpha:
-
After incubation, the cell culture supernatant is collected.
-
The concentration of TNF-alpha in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
6. Data Analysis:
-
The percentage of TNF-alpha inhibition is calculated for each compound concentration relative to the LPS-stimulated control.
-
The IC50 value, the concentration of the compound that inhibits TNF-alpha production by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Arctigenin's Mechanism of TNF-alpha Inhibition
Arctigenin has been shown to inhibit TNF-alpha production through the modulation of several key inflammatory signaling pathways. Upon stimulation by LPS, Toll-like receptor 4 (TLR4) activation typically leads to the downstream activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB), both of which are crucial for TNF-alpha gene expression. Arctigenin intervenes in this cascade by inhibiting the phosphorylation of MAP kinases, including ERK1/2, p38, and JNK. This, in turn, prevents the activation of the transcription factor Activator Protein-1 (AP-1), another key regulator of TNF-alpha expression. Furthermore, arctigenin has been reported to suppress the NF-κB signaling pathway.
This compound's Mechanism of TNF-alpha Inhibition
The precise signaling pathway through which this compound exerts its TNF-alpha inhibitory effect is less characterized than that of arctigenin. However, structure-activity relationship studies suggest that the butyrolactone ring in its structure is crucial for its anti-inflammatory activity. It is plausible that this compound, like other lignans, modulates key inflammatory pathways such as NF-κB.
cross-validation of Savinin's T-cell proliferation inhibition
As information regarding a specific compound named "Savinin" and its effects on T-cell proliferation is not publicly available, this guide provides a comparative analysis of three well-characterized inhibitors of T-cell proliferation: Cyclosporin (B1163) A, Tacrolimus (FK506), and Rapamycin (Sirolimus). These compounds are widely used in research and clinical settings to modulate immune responses.
Comparison of T-Cell Proliferation Inhibitors
This section provides a quantitative comparison of the inhibitory effects of Cyclosporin A, Tacrolimus, and Rapamycin on T-cell proliferation. The data presented is a summary from various in vitro studies.
| Inhibitor | Mechanism of Action | Typical Effective Concentration for Proliferation Inhibition |
| Cyclosporin A | Calcineurin inhibitor; blocks transcription of IL-2 and other cytokines.[1][2] | 50 ng/mL for complete inhibition of antigen-dependent proliferation.[1] |
| Tacrolimus (FK506) | Calcineurin inhibitor; blocks transcription of IL-2 and other cytokines.[3][4] | Half-maximal suppression at 5 x 10⁻⁸ M to 10⁻⁷ M. |
| Rapamycin (Sirolimus) | mTOR inhibitor; blocks signal transduction pathways downstream of cytokine receptors, particularly IL-2. | Effectively blocks IL-12-induced proliferation. |
Experimental Protocols
A widely used method to assess T-cell proliferation is the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay. The following is a generalized protocol for this assay.
Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. When cells divide, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This allows for the tracking of cell proliferation by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine)
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin (PHA))
-
Test inhibitors (Cyclosporin A, Tacrolimus, Rapamycin)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation or purify T-cells using magnetic-activated cell sorting (MACS).
-
CFSE Labeling:
-
Wash the cells with PBS.
-
Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 0.5-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete medium and incubate for 5 minutes on ice.
-
Wash the cells three times with complete medium to remove any unbound CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well.
-
Add the T-cell activators (e.g., anti-CD3/CD28 beads or soluble antibodies) to the appropriate wells.
-
Add serial dilutions of the test inhibitors (Cyclosporin A, Tacrolimus, Rapamycin) to the designated wells. Include a vehicle control.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software. Proliferation is visualized as a series of peaks, with each successive peak representing a round of cell division. The percentage of proliferating cells and the proliferation index can be calculated.
-
Visualizations
Experimental Workflow
Caption: Workflow for T-cell proliferation inhibition assay using CFSE.
T-Cell Activation Signaling Pathway
Caption: Simplified T-cell activation signaling and inhibitor targets.
References
- 1. Effects of cyclosporin A on functions of specific murine T cell clones: inhibition of proliferation, lymphokine secretion and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of cyclosporine A in vivo. II. T cell priming in vivo to alloantigen can be mediated by an IL-2-independent cyclosporine A-resistant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytokine production and cytokine-stimulated T-cell activation by FK506 (tacrolimus)1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The immunosuppressant FK506 selectively inhibits expression of early T cell activation genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of the Savinin Butyrolactone Ring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Savinin, a naturally occurring lignan (B3055560) characterized by a central butyrolactone ring. This compound has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, cytotoxic, and antiviral properties.[1][2] The butyrolactone moiety is considered a critical pharmacophore, and understanding how structural modifications to this and other parts of the molecule influence its biological efficacy is paramount for the design of novel therapeutic agents.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key structural and mechanistic aspects to facilitate further research and development in this area.
Comparative Biological Activity of this compound and Related Lignans (B1203133)
The biological activity of this compound and its analogs is primarily evaluated through in vitro assays that measure their anti-inflammatory and cytotoxic effects. While a comprehensive library of this compound derivatives with systematic modifications of the butyrolactone ring is not extensively documented in publicly available literature, we can draw valuable insights from studies on this compound and other structurally related butyrolactone lignans.
Anti-inflammatory Activity
This compound has been shown to significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a key model for assessing anti-inflammatory activity.[1][3] The inhibitory mechanism is believed to be mediated by the non-polar butyrolactone ring.
| Compound | Target/Assay | Cell Line | IC50 / Activity | Reference |
| This compound | TNF-α production | RAW 264.7 | Significant inhibition (quantitative data not specified in the provided abstract) | |
| Arctigenin | TNF-α production | RAW 264.7 | Structurally related, used for comparison | |
| Calocedrin | TNF-α production | RAW 264.7 | Significant inhibition |
Cytotoxic Activity
The cytotoxic potential of this compound and related compounds is a critical aspect of its profile, with implications for anticancer drug development. The α-methylene-γ-butyrolactone moiety, present in many natural products, is often associated with cytotoxic activity.
| Compound/Analog | Cell Line(s) | IC50 (µM) | Reference |
| Santonin derivatives (with α-methylene-γ-lactone) | KB cells | ID50 as low as 0.33 µM | |
| Diosgenyl saponin (B1150181) analogues | SK-N-SH, MCF-7, HeLa | 4.8 - 7.3 µM |
Note: Direct IC50 values for this compound's cytotoxicity against a panel of cancer cell lines are not detailed in the provided search results. The data from related compounds with similar structural motifs are presented for comparative purposes.
Key Structural Features and SAR Insights
The core structure of this compound presents several key areas where chemical modifications can impact its biological activity. The general consensus points to the butyrolactone ring as a crucial element.
Caption: Core structure of this compound and key sites for modification.
Based on studies of related butyrolactone lignans, the following SAR principles can be inferred:
-
The Butyrolactone Ring: The presence of the α,β-unsaturated lactone (an α-methylene-γ-butyrolactone moiety) is often critical for cytotoxic and anti-inflammatory activities. This is likely due to its ability to act as a Michael acceptor, enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. Modifications that alter the electronics or sterics of this system are expected to have a significant impact on activity.
-
Aromatic Rings: The substitution pattern on the two benzodioxole rings of this compound is also important. Changes in the number and position of hydroxyl and methoxy (B1213986) groups on these rings in other lignans have been shown to modulate antioxidant and cytotoxic properties.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of this compound and its analogs.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay: TNF-α Inhibition in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages to produce and release TNF-α. The concentration of TNF-α in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Quantification (ELISA): Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control and calculate the IC50 value.
Signaling Pathway and Mechanism of Action
This compound's anti-inflammatory effects are likely mediated through the inhibition of signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is a probable target.
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
Conclusion and Future Directions
This compound, a butyrolactone lignan, demonstrates significant potential as a lead compound for the development of novel anti-inflammatory and cytotoxic agents. The butyrolactone ring and the α,β-unsaturated system are critical for its biological activity. Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with systematic modifications to the butyrolactone ring and the aromatic substituents. This will enable the development of a more precise quantitative structure-activity relationship (QSAR) model. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets of this compound and to confirm its interaction with key signaling proteins, such as those in the NF-κB pathway. Such studies will be instrumental in optimizing the therapeutic potential of this promising natural product.
References
A Comparative Guide to Saikosaponin Activity from Different Bupleurum Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of saikosaponins, the primary bioactive compounds isolated from the roots of various Bupleurum species. The concentration and type of saikosaponins can vary significantly depending on the plant source, leading to differential therapeutic effects. This document summarizes quantitative data on their anti-inflammatory and anticancer activities, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved.
Comparative Biological Activities of Saikosaponins
The therapeutic potential of Bupleurum species is largely attributed to a group of oleanane-type triterpenoid (B12794562) saponins (B1172615) known as saikosaponins. Among the most studied are saikosaponin A (SSa), saikosaponin B (SSb), saikosaponin C (SSc), and saikosaponin D (SSd).[1] Their relative abundance varies across different Bupleurum species, influencing the overall bioactivity of extracts derived from these plants.
Table 1: Saikosaponin Content in Different Bupleurum Species
This table presents the varying content of major saikosaponins across different Bupleurum species, as determined by High-Performance Liquid Chromatography (HPLC). The data indicates that the therapeutic applications of a specific Bupleurum plant may be linked to its unique saikosaponin profile.
| Bupleurum Species | Saikosaponin A (mg%) | Saikosaponin B2 (mg%) | Saikosaponin C (mg%) | Total Saikosaponin (mg%) | Reference |
| B. falcatum 'Mishima' | 745.74 | 37.96 | 498.24 | 1281.94 | [2][3] |
| B. falcatum | 484.60 | 3.36 | 181.71 | 669.67 | [2][3] |
| B. latissimum | 129.82 | 8.23 | 351.90 | 489.95 | |
| B. turcicum | 12.990 | Not Reported | Not Reported | Not Reported | |
| B. pauciradiatum | 8.200 | Not Reported | Not Reported | Not Reported | |
| B. lycaonicum | 6.842 | Not Reported | Not Reported | Not Reported | |
| B. heldreichii | 3.608 | Not Reported | Not Reported | Not Reported | |
| B. sulphureum | Not Detected | Not Detected | Not Detected | Not Reported |
Table 2: Comparative Anticancer Activity of Saikosaponins and Bupleurum Extracts
The anticancer effects of saikosaponins are demonstrated through their ability to induce cytotoxicity in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies provide a quantitative measure of their potency.
| Saikosaponin/Extract | Cell Line | Assay | IC50 Value | Reference |
| Saikosaponin D | HepG2 (Hepatoma) | MTT Assay | 5-20 µg/mL | |
| Saikosaponin D | DU145 (Prostate Cancer) | Not Specified | 10 µM | |
| Saikosaponin A | HCT 116 (Colon Carcinoma) | Not Specified | 2.83 µM | |
| Saikosaponin D | HCT 116 (Colon Carcinoma) | Not Specified | 4.26 µM | |
| B. turcicum Extract | MCF-7/S (Breast Cancer) | Not Specified | 0.22 mg/ml | |
| B. sulphureum Extract | MCF-7/S (Breast Cancer) | Not Specified | 0.45 mg/ml | |
| B. heldreichii Extract | MCF-7/S (Breast Cancer) | Not Specified | 0.79 mg/ml | |
| B. pauciradiatum Extract | MCF-7/S (Breast Cancer) | Not Specified | 0.80 mg/ml | |
| B. lycaonicum Extract | MCF-7/S (Breast Cancer) | Not Specified | 1.62 mg/ml |
Table 3: Comparative Anti-inflammatory and Antioxidant Activities
Saikosaponins exhibit significant anti-inflammatory and antioxidant properties. Their effectiveness can be quantified by measuring the inhibition of inflammatory mediators or by assessing their free radical scavenging capabilities.
| Saikosaponin/Extract | Activity | Assay | IC50 Value | Reference |
| Saikosaponin D | Inhibition of E-selectin | Cell Adhesion Assay | 1.8 µM | |
| Saikosaponin D | Inhibition of L-selectin | Cell Adhesion Assay | 3.0 µM | |
| Saikosaponin D | Inhibition of P-selectin | Cell Adhesion Assay | 4.3 µM | |
| B. turcicum Extract | Free Radical Scavenging | DPPH Assay | 57.37 µg/ml | |
| B. pauciradiatum Extract | Free Radical Scavenging | DPPH Assay | 165 µg/ml | |
| B. heldreichii Extract | Free Radical Scavenging | DPPH Assay | 184 µg/ml | |
| B. sulphureum Extract | Free Radical Scavenging | DPPH Assay | 403 µg/ml | |
| B. lycaonicum Extract | Free Radical Scavenging | DPPH Assay | 443 µg/ml |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity: MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of saikosaponins on cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052). Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. They are then treated with a range of concentrations of the desired saikosaponin or Bupleurum extract for 24, 48, or 72 hours.
-
MTT Addition: Following the treatment period, an MTT solution (5 mg/mL in PBS) is added to each well. The plates are incubated for 4 hours at 37°C, during which viable cells metabolize the MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The culture medium is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory potential of saikosaponins by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. They are pre-treated with various concentrations of the test saikosaponin for 1 hour before inflammation is induced by the addition of LPS (1 µg/mL).
-
Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite, a stable metabolite of NO, is measured in the cell culture supernatant using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm with a microplate reader. A decrease in absorbance compared to the LPS-treated control indicates an inhibition of NO production.
Antioxidant Activity: DPPH Free Radical Scavenging Assay
This assay evaluates the antioxidant capacity of Bupleurum extracts.
-
Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction: Various concentrations of the plant extracts are mixed with the DPPH solution. The reaction is allowed to proceed in the dark for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH free radicals.
Signaling Pathways and Experimental Workflow
The biological activities of saikosaponins are mediated through the modulation of various intracellular signaling pathways.
Key Signaling Pathways Modulated by Saikosaponins
Saikosaponins exert their anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways. Their anticancer activities involve the modulation of pathways such as STAT3, PI3K/AKT/mTOR, and VEGFR2.
Caption: Key signaling pathways modulated by saikosaponins.
General Experimental Workflow
The following diagram illustrates a typical workflow for comparing the bioactivity of saikosaponins from different plant sources.
Caption: General workflow for comparing saikosaponin activity.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Savinin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Savinin, a lignan (B3055560) compound with noted antiviral and anti-inflammatory properties.[1][2][3][4] Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Chemical and Physical Properties of this compound
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₆O₆ | PubChem[1] |
| Molar Mass | 352.34 g/mol | ChemBK |
| Density | 1.439 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Melting Point | 146.4-148.4 °C | ChemBK |
| Boiling Point | 573.5 ± 39.0 °C (Predicted) | ChemBK |
| Storage Condition | 2-8°C | ChemBK |
Step-by-Step Disposal Protocol
The following protocol is a general guideline based on best practices for laboratory chemical waste disposal. It is imperative to consult your institution's specific safety data sheets (SDS), environmental health and safety (EHS) guidelines, and local regulations before proceeding.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety goggles with side shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or other protective clothing
-
Use a fume hood to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound, contaminated materials (e.g., weigh boats, gloves, absorbent pads), and empty containers in a dedicated, clearly labeled hazardous waste container.
-
For spills of solid this compound, carefully sweep or scoop the material to minimize dust generation.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous reactions.
-
3. Spill and Leak Management:
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill to prevent it from spreading.
-
For liquid spills, use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the solution.
-
Collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment with a suitable solvent (e.g., ethanol (B145695) or isopropanol), and collect the decontamination materials as hazardous waste.
4. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's approved hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart outlining the proper disposal procedure for this compound waste.
References
- 1. (-)-Savinin | C20H16O6 | CID 5281867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:493-95-8 | Chemsrc [chemsrc.com]
- 3. This compound, a Lignan from Pterocarpus santalinus Inhibits Tumor Necrosis Factor-α Production and T Cell Proliferation [jstage.jst.go.jp]
- 4. This compound, a lignan from Pterocarpus santalinus inhibits tumor necrosis factor-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety Protocols for Handling Savin Chemical Products
It is crucial to understand that "Savin" is a brand name for a wide range of chemical products, not a single chemical substance. Savin Products Company, Inc. manufactures various cleaning solutions, disinfectants, and other chemical formulations. Therefore, the specific personal protective equipment (PPE) and handling procedures will vary significantly depending on the particular product in use.
The most critical step before handling any Savin product is to locate and thoroughly review its specific Safety Data Sheet (SDS) . The SDS provides detailed information about the chemical's properties, hazards, and the necessary safety precautions.
General Personal Protective Equipment (PPE) Recommendations
Based on a review of various Savin product SDSs, the following table summarizes the generally recommended PPE. However, always refer to the specific SDS for the product you are handling.
| Product Type | Eye Protection | Skin Protection | Respiratory Protection |
| Powders/Granular Solids (e.g., SAVIN-X WASHING POWDER, SCENTED ABSORBENT COMPOUND) | Chemical-resistant safety goggles are recommended, especially if dust is generated. Contact lenses should not be worn.[1] | Protective gloves should be worn.[1] Promptly remove and launder soiled clothing before reuse.[1][2] | If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[1] |
| Liquids (e.g., Oven and Grill Cleaner, Savin Sanitizer) | Serious eye damage can occur. Wear chemical-resistant safety goggles or a face shield. | Can cause skin irritation or burns. Wear long chemical-resistant gloves. Remove contaminated clothing immediately. | Use in a well-ventilated area. If vapors or mists are generated, a NIOSH/MSHA-approved respirator should be worn. |
| Toners (e.g., Savin Black Toner) | May cause slight transient irritation. | Generally non-irritating, but gloves are good practice. | Exposure to excessive dust may cause respiratory tract irritation. |
Standard Operating Procedure for Handling Savin Products
The following workflow outlines the essential steps for safely handling any chemical product from Savin.
First Aid Procedures
In case of exposure, follow the first aid measures outlined in the product's SDS. General first aid guidance for Savin products includes:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing and launder it before reuse.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if a trained person is available. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give several glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal Procedures
Spills: For solid products, sweep up and containerize for disposal, avoiding dust creation. For liquid spills, follow the specific instructions on the SDS, which may involve using absorbent materials.
Disposal: Disposal methods vary. Some products may be suitable for a sanitary landfill if local ordinances permit. Others, especially concentrated or high pH solutions, may be considered hazardous waste and require disposal in accordance with federal, state, and local regulations. Incineration is a common disposal method for some products. Never discharge Savin products into ponds, streams, or waterways. Always handle and store empty containers with the same precautions as the product itself due to residues.
Storage and Handling Practices
-
Store containers in a cool, dry, and well-ventilated location.
-
Keep containers tightly closed when not in use.
-
Keep away from incompatible materials such as strong acids, oxidizers, and excessive heat.
-
Practice good personal hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
